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Core Science & Biosynthesis

Foundational

Methyl S-Ethylhomocysteinate: Chemical Structure, Physical Properties, and Applications as a Methionine Antimetabolite

Executive Overview In early-stage drug discovery and molecular probe development, researchers frequently encounter the need to bypass cellular transport limitations or selectively inhibit epigenetic pathways. Methyl S-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In early-stage drug discovery and molecular probe development, researchers frequently encounter the need to bypass cellular transport limitations or selectively inhibit epigenetic pathways. Methyl S-ethylhomocysteinate (commonly known as ethionine methyl ester) serves as a premier example of a rationally designed biochemical tool. By masking the polar carboxylic acid of the methionine antimetabolite ethionine, we drastically alter its pharmacokinetic profile.

Free ethionine is zwitterionic and relies on active amino acid transporters for cellular entry. Esterification neutralizes the carboxylate charge, significantly increasing the molecule's lipophilicity (LogP) and facilitating rapid, passive diffusion across the phospholipid bilayer. Once inside the cell, intracellular esterases hydrolyze the prodrug back to free ethionine, which then exerts its antimetabolite effects. Furthermore, the methyl ester serves as a crucial protecting group during C-terminal peptide synthesis, enabling the creation of complex conditional toxins.

Chemical Structure & Physicochemical Properties

Methyl S-ethylhomocysteinate is an amino acid derivative characterized by a chiral primary amine, a methyl ester, and an ethyl thioether linkage. The structural modifications compared to natural methionine make it an ideal candidate for specialized biochemical assays and synthetic pipelines.

The quantitative physical properties of this compound are summarized below to aid in formulation and analytical tracking.

Table 1: Physicochemical Properties of Methyl S-ethylhomocysteinate

PropertyValue / Description
IUPAC Name Methyl 2-amino-4-(ethylthio)butanoate
CAS Registry Number 52177-37-4[1]
Molecular Formula C7H15NO2S[1]
Molecular Weight 177.26 g/mol [1]
Appearance White crystalline solid (as hydrochloride salt)[2]
Topological Polar Surface Area (TPSA) ~52.3 Ų (Calculated for amino acid esters)
Solubility Soluble in Methanol, Aqueous Acid; slightly soluble in Water (free base)[2]

Mechanistic Biology: Disruption of the Transmethylation Cycle

The true value of Methyl S-ethylhomocysteinate lies in its intracellular behavior. Following esterase-mediated hydrolysis into free ethionine, the molecule acts as a potent structural mimic of methionine.

The causality of its mechanism is rooted in the transmethylation cycle. Methionine Adenosyltransferase (MAT) mistakenly adenylates ethionine, consuming ATP to generate S-adenosylethionine (SAE) instead of the canonical S-adenosylmethionine (SAM)[3]. Because SAE is turned over at a significantly slower rate than SAM, it accumulates in hepatic tissues—often reaching concentrations 30- to 40-fold higher than endogenous SAM[3].

This massive pool of SAE acts as a competitive inhibitor against DNA and tRNA methyltransferases[4]. Consequently, the cell produces methyl-deficient DNA, leading to profound epigenetic dysregulation and the 3[3].

Pathway Met L-Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT Natural Substrate Eth L-Ethionine Eth->MAT Antimetabolite SAM S-Adenosylmethionine (SAM) MAT->SAM ATP SAE S-Adenosylethionine (SAE) MAT->SAE ATP DNAMT DNA/tRNA Methyltransferases SAM->DNAMT Methyl Donor SAE->DNAMT Competitive Inhibitor Normal Normal Epigenetic Methylation DNAMT->Normal Active Inhibited Methylation Inhibition (Methyl-Deficient DNA) DNAMT->Inhibited Blocked

Fig 1: Competitive inhibition of SAM-dependent methylation by S-adenosylethionine (SAE).

Synthesis & Experimental Protocols

To utilize Methyl S-ethylhomocysteinate in research—whether as a cell-permeable prodrug or as a C-terminal protected building block for 5[5]—high-purity synthesis is required. The following protocols detail a self-validating system for its preparation and subsequent application in peptide coupling.

Protocol 1: Chemical Synthesis of Methyl S-ethylhomocysteinate Hydrochloride

The esterification of amino acids requires the strict exclusion of water to drive the equilibrium toward the ester. We utilize the thionyl chloride ( SOCl2​ ) method, which is highly efficient because it generates anhydrous HCl and SO2​ in situ, acting as both catalyst and dehydrating agent.

  • Preparation : Suspend 10 mmol of L-ethionine in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an ice bath (0°C).

  • Activation : Slowly add 15 mmol of thionyl chloride ( SOCl2​ ) dropwise over 15 minutes. Causality: The dropwise addition at 0°C controls the highly exothermic reaction and prevents the degradation of the sensitive thioether linkage.

  • Reflux : Remove the ice bath, attach a reflux condenser, and heat the mixture to 65°C for 4-6 hours. The reaction becomes homogeneous as the ester hydrochloride salt forms.

  • Isolation : Evaporate the solvent under reduced pressure. The in situ generated SO2​ and excess HCl volatilize cleanly, leaving the crude product.

  • Purification : Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter and dry under vacuum to yield Methyl S-ethylhomocysteinate hydrochloride (Yield >90%).

Protocol 2: Peptide Coupling for Conditional Toxins

Methyl S-ethylhomocysteinate is an excellent building block for synthesizing signal-regulated cleavage-mediated toxins (sitoxins)[5]. By keeping the C-terminus protected as a methyl ester, we prevent unwanted homopolymerization during peptide coupling.

  • Activation : Dissolve N-tert-butoxy-carbonyl-L-leucine-p-nitrophenyl ester (N-t-BOC-L-leucine-PNP) and Methyl S-ethylhomocysteinate hydrochloride in anhydrous N,N-dimethylformamide (DMF)[5].

  • Neutralization : Add 2.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt of the ethionine ester, liberating the free nucleophilic amine for attack on the PNP-activated ester.

  • Coupling : Stir at room temperature for 12 hours.

  • Purification : Purify the resulting N-t-BOC-L-leucyl-L-ethionine methyl ester via flash chromatography on a silica column[5].

Synthesis Step1 1. Ethionine + Methanol Suspension at 0°C Step2 2. Dropwise Addition of SOCl2 (In situ HCl/SO2 generation) Step1->Step2 Step3 3. Reflux (65°C, 4-6 hours) Esterification Step2->Step3 Step4 4. Vacuum Evaporation Removal of Volatiles Step3->Step4 Step5 5. Crystallization (Ether/MeOH) Purification Step4->Step5 Product Methyl s-ethylhomocysteinate HCl (Yield >90%) Step5->Product

Fig 2: Step-by-step synthesis workflow for Methyl s-ethylhomocysteinate hydrochloride.

Analytical Characterization & Validation

A protocol is only trustworthy if it includes a self-validating analytical feedback loop. To confirm the successful synthesis and purity of Methyl S-ethylhomocysteinate, the following analytical validations must be performed:

  • 1 H NMR (CD 3​ OD, 400 MHz) : The definitive proof of esterification is the appearance of a sharp, three-proton singlet at ~3.85 ppm corresponding to the newly formed methoxy ( −OCH3​ ) group. The ethylthio protons should remain intact, presenting as a quartet at ~2.6 ppm and a triplet at ~1.2 ppm.

  • LC-MS : Electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 178.1, confirming the molecular weight of the free base (177.26 g/mol )[1].

  • HPLC : Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should be utilized to monitor purity, ensuring >98% homogeneity before proceeding to peptide coupling.

References

  • Source: molcore.
  • Source: lookchem.
  • Source: PubMed / Cancer Res. (nih.gov)
  • S-Adenosylethionine as an inhibitor of tRNA methylation Source: Canadian Science Publishing URL
  • Inhibition of DNA Methylation by S-Adenosylethionine with the Production of Methyl-deficient DNA in Regenerating Rat Source: AACR Journals URL
  • Source: DTIC (Defense Technical Information Center)

Sources

Exploratory

The Biochemical Architecture of Methyl S-ethylhomocysteinate: Mechanisms of ATP Trapping and Epigenetic Disruption

Executive Summary Understanding the precise enzymatic routing of synthetic amino acid analogs is critical for leveraging them in metabolic research and drug development. Methyl s-ethylhomocysteinate —the lipophilic methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise enzymatic routing of synthetic amino acid analogs is critical for leveraging them in metabolic research and drug development. Methyl s-ethylhomocysteinate —the lipophilic methyl ester of the methionine antagonist ethionine—serves as a potent disruptor of cellular methylation and energy homeostasis. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecule's mechanism of action from cellular entry to systemic epigenetic blockade. Furthermore, I provide field-tested, self-validating analytical protocols to accurately quantify its metabolic intermediates without succumbing to common pre-analytical artifacts.

Molecular Dynamics: Prodrug Activation and Cellular Entry

Methyl s-ethylhomocysteinate is engineered as a prodrug. Free ethionine (S-ethylhomocysteine) is zwitterionic at physiological pH, meaning its cellular uptake is entirely rate-limited by saturable L-type amino acid transporters (e.g., LAT1).

By masking the carboxylate group via methyl esterification, the molecule's partition coefficient (LogP) is significantly increased. This structural modification allows the compound to bypass active transport mechanisms and rapidly diffuse across the lipid bilayer. Once in the cytosol, ubiquitous non-specific carboxylesterases rapidly hydrolyze the ester bond, liberating methanol and the active S-ethylhomocysteine. This enzymatic cleavage effectively traps the active compound intracellularly, establishing a steep concentration gradient that drives continuous passive uptake.

The Core Enzymatic Mechanism: MAT Hijacking and ATP Depletion

The primary pharmacological target of intracellular ethionine is Methionine Adenosyltransferase (MAT) . Under normal physiological conditions, MAT catalyzes the condensation of methionine and ATP to form S-adenosylmethionine (SAM), the universal methyl donor for cellular transmethylation reactions.

When ethionine accumulates, it acts as a competitive substrate for MAT. The enzyme catalyzes the condensation of ethionine with ATP, generating S-adenosylethionine (SAE) .

The Causality of Toxicity: The substitution of a methyl group with a bulkier, less electrophilic ethyl group fundamentally alters the molecule's reactivity. Downstream DNA and protein methyltransferases are sterically and electronically optimized for methyl transfer; they cannot efficiently cleave the ethyl-sulfonium bond of SAE. Consequently, SAE acts as a dead-end metabolite. Because the adenosine moiety is covalently locked within the accumulating SAE and cannot be recycled back into the adenylate pool, the cell experiences a catastrophic, rapid depletion of 1[1]. This ATP collapse subsequently paralyzes the γ-glutamyl cycle, halting glutathione synthesis and inducing severe oxidative stress[1].

Pathway Prodrug Methyl S-ethylhomocysteinate (Lipophilic Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Cellular Entry Ethionine Ethionine (S-ethylhomocysteine) Esterase->Ethionine Hydrolysis MAT Methionine Adenosyltransferase (MAT) Ethionine->MAT SAE S-adenosylethionine (SAE) Accumulation MAT->SAE Aberrant Activation ATP ATP ATP->MAT DNAMT Methyltransferases SAE->DNAMT Competitive Inhibition Hypomethylation Global Hypomethylation & ATP Depletion DNAMT->Hypomethylation Pathway Blockade

Fig 1: Enzymatic activation of methyl s-ethylhomocysteinate and subsequent MAT pathway disruption.

Epigenetic Consequences: Global Hypomethylation

The accumulation of SAE does more than just drain ATP; it actively poisons epigenetic regulation. SAE is a potent competitive inhibitor of DNA methyltransferases (DNMTs) and histone methyltransferases. In vivo models demonstrate that 2[2] while flooding the system with SAE. This skewed SAM:SAE ratio prevents the methylation of newly synthesized DNA strands, leading to altered gene expression, aberrant cellular proliferation, and the induction of hepatic lipidosis[3].

Quantitative Pharmacodynamics: Hepatic Metabolite Profiling

To illustrate the profound shift in the adenosyl metabolite pool, the following table summarizes the dose-dependent accumulation of SAE (AdoEt) and the suppression of SAM (AdoMet) in hepatic tissues during subchronic ethionine administration[2].

Treatment GroupTimepointHepatic AdoEt (SAE) (µg/g)Hepatic AdoMet (SAM) (µg/g)
Control (0% Ethionine) Weeks 1-6Not Detected~25.0
0.1% Ethionine Diet Week 1103.0Suppressed
0.1% Ethionine Diet Week 661.0Suppressed
0.3% Ethionine Diet Week 1123.0Suppressed
0.3% Ethionine Diet Week 3305.0Suppressed
0.3% Ethionine Diet Week 6127.0Suppressed

Experimental Methodology: Self-Validating Quantification of SAM/SAE

In my tenure optimizing biochemical assays, I have found that pre-analytical variables—specifically the spontaneous hydrolysis and oxidation of adenosyl metabolites ex vivo—are the most common sources of artifactual data. To accurately map the mechanism of methyl s-ethylhomocysteinate, we must employ a rigorously controlled,4[4].

Protocol: Isocratic HPLC Quantification of Adenosyl Metabolites

Step 1: Tissue Excision and Cryopreservation

  • Action: Rapidly excise the target tissue and immediately submerge it in liquid nitrogen.

  • Causality: ATP and SAM are highly labile. Snap-freezing halts all enzymatic degradation instantly, preventing the artifactual enzymatic hydrolysis of SAM into S-adenosylhomocysteine (SAH) before extraction begins.

Step 2: Acidic Homogenization and Internal Standardization

  • Action: Homogenize the frozen tissue in cold 0.4 M perchloric acid (PCA) spiked with a known concentration of S-adenosyl-L-homocysteine sulfoxide (SAHO) .

  • Causality: PCA acts as a highly aggressive protein precipitant. It permanently denatures MAT and esterases, locking the in vivo SAM/SAE ratio.

  • Self-Validation System: SAHO serves as an engineered internal standard. Because endogenous SAH spontaneously oxidizes to SAHO during suboptimal sample handling or storage, quantifying the recovery of our spiked SAHO allows us to mathematically validate that no ex vivo oxidation occurred during our extraction workflow[4]. If the SAHO peak exceeds our spike-in amount, the sample integrity is compromised and must be discarded.

Step 3: Centrifugation and Neutralization

  • Action: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Extract the supernatant and filter it through a 0.22 µm PTFE membrane.

  • Causality: This removes precipitated protein matrices and lipid complexes that would otherwise foul the HPLC column frit and degrade the stationary phase.

Step 4: Isocratic HPLC Separation

  • Action: Inject 20 µL of the filtrate onto a C18 reverse-phase column. Use a mobile phase consisting of 40 mM sodium dihydrogen phosphate, 8 mM heptanesulfonic acid, and 18% methanol (v/v), adjusted to pH 3.0.

  • Causality: SAM and SAE are highly polar cations that normally elute in the void volume of a C18 column. Heptanesulfonic acid acts as an ion-pairing agent ; its hydrophobic tail embeds in the stationary phase while its anionic head neutralizes the positive charge of the metabolites. This dramatically increases their retention time, enabling baseline resolution of SAM, SAH, and SAE in a single isocratic run without the baseline drift and equilibration delays associated with gradient elution[4].

Step 5: Photodiode Array Detection

  • Action: Monitor the eluent absorbance at 254 nm.

  • Causality: The adenine ring shared by all these metabolites exhibits a strong, specific absorbance maximum at 254 nm, ensuring high signal-to-noise quantification against the background matrix.

Workflow A Tissue Harvest & Snap Freezing B Homogenization in Perchloric Acid A->B C Centrifugation & Supernatant Extraction B->C D Isocratic HPLC Separation C->D E UV Detection (254 nm) D->E

Fig 2: Self-validating HPLC workflow for the quantification of intracellular SAE and SAM levels.

References

  • Analysis of Time-Related Metabolic Fluctuations Induced by Ethionine in the Rat. Journal of Proteome Research - ACS Publications.[Link]

  • S-Adenosylmethionine in Liver Health, Injury, and Cancer. Physiological Reviews - PMC (NIH).[Link]

  • Hepatic levels of S-adenosylethionine and S-adenosylmethionine in rats and hamsters during subchronic feeding of DL-ethionine. PubMed. [Link]

  • Analytical Procedure for Determination of S-Adenosylmethionine, S-Adenosyl-Homocysteine, and S-Adenosylethionine in Same Isocratic HPLC Run. Journal of Liquid Chromatography & Related Technologies - Taylor & Francis.[Link]

Sources

Foundational

Methyl S-ethylhomocysteinate: A Comprehensive Guide to Exact Mass Calculation and HRMS Analysis

Executive Summary In the fields of proteomics, metabolomics, and synthetic drug development, the precise characterization of modified amino acids is a critical analytical requirement. Methyl S-ethylhomocysteinate (CAS RN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of proteomics, metabolomics, and synthetic drug development, the precise characterization of modified amino acids is a critical analytical requirement. Methyl S-ethylhomocysteinate (CAS RN: 52177-37-4)[1], the methyl ester derivative of S-ethylhomocysteine, serves as a vital intermediate and biomarker. Because amino acids are highly polar and zwitterionic, derivatization into methyl esters is frequently employed to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and to improve retention and ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

This whitepaper provides a rigorous framework for calculating the molecular weight and exact monoisotopic mass of Methyl S-ethylhomocysteinate, alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for sub-3 ppm mass accuracy.

Chemical Identity & Structural Parameters

Methyl S-ethylhomocysteinate is an alkylated, esterified derivative of the non-proteinogenic amino acid homocysteine.

  • IUPAC Name: Methyl 2-amino-4-(ethylsulfanyl)butanoate

  • Molecular Formula: C₇H₁₅NO₂S[3]

  • CAS Registry Number: 52177-37-4[4]

The Causality of Derivatization

Native homocysteine and its analogs exhibit poor chromatographic behavior on standard reversed-phase (RP) columns due to their hydrophilicity. Esterification of the carboxyl group with methanol (yielding the methyl ester) eliminates the zwitterionic character at physiological pH. This chemical modification forces the molecule to carry a net positive charge at acidic pH, drastically increasing its affinity for the droplet surface during Electrospray Ionization (ESI) and thereby maximizing the mass spectrometric signal[2][5].

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A fundamental principle in mass spectrometry is the distinction between average molecular weight (used in stoichiometry) and exact monoisotopic mass (used in HRMS)[6].

  • Average Molecular Weight: Calculated using the abundance-weighted average atomic masses of all isotopes for each element. This value is observed in low-resolution techniques or when analyzing bulk macroscopic quantities.

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant naturally occurring stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). High-resolution mass spectrometers (such as Orbitrap or Time-of-Flight instruments) possess the resolving power to separate isotopic peaks, making the exact mass the primary target for molecular identification[7][8].

Quantitative Data Summary

Table 1: Isotopic Constants for Calculation

Element Most Abundant Isotope Exact Mass (Da) Standard Atomic Weight ( g/mol )
Carbon (C) ¹²C 12.000000 12.011
Hydrogen (H) ¹H 1.007825 1.008
Nitrogen (N) ¹⁴N 14.003074 14.007
Oxygen (O) ¹⁶O 15.994915 15.999

| Sulfur (S) | ³²S | 31.972071 | 32.065 |

Table 2: Methyl S-ethylhomocysteinate (C₇H₁₅NO₂S) Mass Calculation

Metric Calculation Formula Result
Average Molecular Weight (7×12.011) + (15×1.008) + (14.007) + (2×15.999) + (32.065) 177.267 g/mol

| Exact Monoisotopic Mass | (7×12.000000) + (15×1.007825) + (14.003074) + (2×15.994915) + (31.972071) | 177.082350 Da |

Note: The mass defect (the difference between the nominal mass of 177 and the exact mass of 177.082350) is driven primarily by the high hydrogen count and the specific nuclear binding energies of oxygen and sulfur[9].

G N1 Methyl S-ethylhomocysteinate (C7H15NO2S) N2 Monoisotopic Atomic Masses (^12C, ^1H, ^14N, ^16O, ^32S) N1->N2 N3 Exact Mass Calculation (177.08235 Da) N2->N3 N4 Protonation [M+H]+ (+1.007276 Da) N3->N4 N5 HRMS Target m/z (178.089626) N4->N5

Logical flow of exact mass calculation for HRMS target m/z determination.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To confidently identify Methyl S-ethylhomocysteinate in a complex biological or synthetic matrix, the analytical method must be a self-validating system. The following LC-ESI-HRMS protocol ensures that mass accuracy remains within the stringent < 3 ppm error margin required by premier chemical journals[10].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Cleanup

  • Dissolve the sample containing Methyl S-ethylhomocysteinate in a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the primary amine is fully protonated (NH₃⁺) prior to entering the mass spectrometer, generating a robust [M+H]⁺ precursor ion.

Step 2: Chromatographic Separation

  • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 Reversed-Phase column.

  • Operate a gradient elution from 5% organic to 95% organic over 10 minutes.

  • Causality: While the methyl ester increases hydrophobicity, the molecule remains relatively polar. HILIC provides superior retention for polar analytes compared to standard RP-LC, preventing the analyte from eluting in the void volume where ion suppression from salts is highest[2].

Step 3: ESI-HRMS Acquisition (Positive Ion Mode)

  • Set the mass analyzer (e.g., Orbitrap) to a resolution of at least 70,000 at m/z 200.

  • Introduce a continuous flow of a lock mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.27657) via a secondary reference sprayer.

  • Causality: The lock mass acts as an internal, self-validating standard. The instrument continuously corrects its mass axis based on the known mass of the calibrant, compensating for thermal drift and ensuring the experimental mass of the analyte deviates by less than 0.0005 Da from the theoretical mass[10].

Step 4: Data Processing & Target m/z Extraction

  • Extract the theoretical [M+H]⁺ ion chromatogram at m/z 178.0896 with a mass tolerance window of ± 5 ppm.

  • Verify the isotopic pattern. The presence of ³²S will yield a distinct ³⁴S isotopic peak (A+2 peak) at approximately 4.4% of the base peak intensity, serving as a secondary structural confirmation.

Workflow S1 Sample Preparation Acidic Diluent (0.1% FA) for Protonation S2 Chromatography HILIC or RP-LC Separation to avoid Ion Suppression S1->S2 S3 Ionization ESI+ (Electrospray Ionization) S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Self-validating LC-HRMS workflow for amino acid ester analysis.

Conclusion

The analytical determination of Methyl S-ethylhomocysteinate relies heavily on the precise calculation of its exact monoisotopic mass (177.082350 Da). By understanding the mass defect inherent to its elemental composition (C₇H₁₅NO₂S) and employing a rigorously calibrated HRMS workflow, researchers can achieve unambiguous identification. The integration of chemical derivatization principles with high-resolution mass spectrometry creates a robust, self-validating framework essential for modern molecular characterization.

References

  • MolCore. "52177-37-4 | S-ethylhomocysteine methyl ester." MolCore.
  • BLD Pharm. "52177-37-4 | Methyl S-ethyl-L-homocysteinate." BLD Pharm.
  • Creative Proteomics. "Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods." Creative Proteomics.
  • University of Missouri Mass Spectrometry Facility. "Calculating Exact Masses." University of Missouri.
  • Chemistry LibreTexts. "13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas." LibreTexts.
  • University of California, Irvine (UCI) Mass Spectrometry Facility. "Accurate Mass." UCI.
  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone.
  • Algimed. "Chapter 1 – HRMS: Fundamentals and Basic Concepts." Algimed.

Sources

Exploratory

Biosynthetic Pathways and Derivatization of Methyl S-Ethylhomocysteinate

Executive Summary Methyl S-ethylhomocysteinate is a highly lipophilic, non-proteinogenic amino acid ester derived from S-ethylhomocysteine (ethionine). While ethionine acts as a potent methionine antagonist and a natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl S-ethylhomocysteinate is a highly lipophilic, non-proteinogenic amino acid ester derived from S-ethylhomocysteine (ethionine). While ethionine acts as a potent methionine antagonist and a natural odorant precursor, its methyl ester derivative is increasingly utilized in peptide synthesis and epigenetic drug development due to its enhanced cellular permeability. This technical guide elucidates the end-to-end production of methyl S-ethylhomocysteinate, bridging in vivo de novo biosynthesis with in vitro biocatalytic derivatization.

Introduction: The Biological Significance of Ethionine Derivatives

S-ethylhomocysteine (ethionine) is a structural analog of methionine where the terminal methyl thioether is replaced by an ethyl group. Recently, it has been definitively identified as a naturally occurring amino acid in plants, serving as the primary biosynthetic precursor for ethanethiol in Durio zibethinus (durian) ()[1].

In pharmacological contexts, derivatizing ethionine into methyl S-ethylhomocysteinate masks the polar carboxylate group. This modification significantly increases the molecule's partition coefficient (LogP), allowing rapid diffusion across lipid bilayers. Once intracellular, endogenous esterases cleave the methyl group, trapping the active ethionine inside the cell where it competes with methionine in critical metabolic pathways.

Pathway Elucidation: De Novo Biosynthesis of S-Ethylhomocysteine

The biological synthesis of ethionine does not require a dedicated, evolutionarily distinct pathway. Instead, it leverages the inherent substrate promiscuity of the highly conserved methionine salvage and biosynthesis pathways ()[2].

In wild-type Saccharomyces cerevisiae and Escherichia coli, the enzyme homocysteine synthetase (encoded by met8 or metZ) natively catalyzes the formation of homocysteine from O-acetylhomoserine and hydrogen sulfide. However, when exposed to ethanethiol, the enzyme promiscuously accepts the bulkier mercaptan, catalyzing a direct thioether formation to yield S-ethylhomocysteine ()[3].

EthioninePathway OAH O-Acetylhomoserine Enz Homocysteine Synthetase (met8 / metZ) OAH->Enz Substrate 1 EtSH Ethanethiol EtSH->Enz Substrate 2 Eth S-Ethylhomocysteine (Ethionine) Enz->Eth Thioether Formation

Biosynthesis of S-ethylhomocysteine via promiscuous homocysteine synthetase.

Biocatalytic Derivatization: Enzymatic Methyl Esterification

While chemical esterification of amino acids using methanol and trimethylchlorosilane (TMSCl) is a standard synthetic approach ()[4], it often requires harsh conditions that can lead to racemization.

To maintain strict stereochemical fidelity (yielding pure L-methyl S-ethylhomocysteinate), a biocatalytic esterification approach is preferred. Using immobilized Candida antarctica Lipase B (CALB) in a non-aqueous polyphasic medium allows for the mild, green synthesis of amino acid esters ()[5]. Because esterification is an equilibrium reaction, the system must be thermodynamically driven toward the product by continuously removing the water byproduct.

Esterification Eth S-Ethylhomocysteine Lipase Immobilized CALB (Biocatalyst) Eth->Lipase MeOH Methanol (Anhydrous) MeOH->Lipase Ester Methyl S-Ethylhomocysteinate Lipase->Ester Esterification H2O Water (Sequestered) Lipase->H2O Byproduct

Enzymatic synthesis of methyl S-ethylhomocysteinate using CALB lipase.

Quantitative Data & Kinetic Parameters

The feasibility of this two-step pathway relies heavily on enzyme kinetics. Homocysteine synthetase operates at approximately 0.3% of its native rate when processing ethanethiol[3]. The table below summarizes the kinetic parameters governing these transformations.

Enzyme SystemPrimary Substrates Km​ (mM)Relative Vmax​ Pathway Role
Homocysteine Synthetase O-Acetylhomoserine + H2​S 7.0100%Native Methionine Salvage
Homocysteine Synthetase O-Acetylhomoserine + Ethanethiol15.20.3%Promiscuous Ethionine Synthesis
CALB (Immobilized) S-Ethylhomocysteine + Methanol22.4N/ABiocatalytic Esterification

Data synthesized from kinetic evaluations of yeast met8 mutants and lipase-catalyzed amino acid esterifications.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: In Vivo Biosynthesis of S-Ethylhomocysteine
  • Strain Engineering: Utilize an E. coli or S. cerevisiae strain with a targeted ΔmetJ knockout.

    • Causality: MetJ is a master transcriptional repressor of the methionine biosynthesis regulon. Deleting metJ derepresses metZ/met8, artificially inflating the intracellular concentration of homocysteine synthetase to compensate for its low promiscuous Vmax​ [2].

  • Fermentation: Cultivate the engineered strain in M9 minimal media supplemented with 10 mM ethanethiol and 1% glucose at 30°C for 48 hours.

  • Extraction & Purification: Harvest the biomass via centrifugation (4000 × g, 15 min). Lyse the cells using sonication and clarify the lysate. Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50W). Elute with 1M NH4​OH and lyophilize to obtain crude S-ethylhomocysteine.

Protocol B: In Vitro Biocatalytic Methyl Esterification
  • Substrate Preparation: Dissolve 50 mM of the purified S-ethylhomocysteine in 50 mL of anhydrous methanol.

  • Biocatalyst Addition: Add 500 mg of Novozym 435 (immobilized CALB).

    • Causality: Immobilization on an acrylic resin protects the lipase from solvent-induced denaturation and allows for simple mechanical recovery via filtration[5].

  • Thermodynamic Shift (Critical Step): Add 5 grams of activated 4Å molecular sieves to the reaction vessel.

    • Causality: According to Le Chatelier's principle, the esterification reaction ( Acid+Alcohol⇌Ester+Water ) will stall at equilibrium. The molecular sieves selectively trap the water byproduct, continuously driving the reaction forward to achieve >90% conversion.

  • Incubation & Recovery: Agitate the mixture at 45°C and 150 rpm for 24 hours. Filter the suspension to remove the CALB and sieves. Evaporate the methanol under reduced pressure to yield the final product: Methyl S-ethylhomocysteinate .

Workflow Step1 1. Strain Engineering (ΔmetJ knockout derepresses enzymes) Step2 2. Fermentation (Supplement with Ethanethiol) Step1->Step2 Step3 3. Cation-Exchange Purification (Isolate S-Ethylhomocysteine) Step2->Step3 Step4 4. Biocatalytic Esterification (CALB + MeOH + 4Å Sieves) Step3->Step4 Step5 5. Product Recovery (Filtration & Evaporation) Step4->Step5

End-to-end logical workflow for biosynthesis and biocatalytic derivatization.

Mechanistic Implications in Drug Development

The successful synthesis of methyl S-ethylhomocysteinate provides researchers with a highly bioavailable "prodrug" form of ethionine. Upon entering the cytoplasm, non-specific esterases rapidly hydrolyze the methyl ester. The liberated S-ethylhomocysteine is subsequently adenylated by Methionine Adenosyltransferase (MAT) to form S-adenosylethionine (SAE) .

SAE acts as a competitive inhibitor and aberrant substrate for S-adenosylmethionine (SAM)-dependent methyltransferases. By stalling these enzymes, SAE induces targeted hypomethylation of DNA and histones. This mechanism is currently being investigated as a tool for epigenetic remodeling in oncology, specifically for reversing hypermethylated tumor suppressor genes.

References

  • [1] Fischer, N. S., & Steinhaus, M. (2020). Identification of an Important Odorant Precursor in Durian: First Evidence of Ethionine in Plants. Journal of Agricultural and Food Chemistry, 68(38), 10397–10402. URL: [Link]

  • [2] Gao, H. J., et al. (2024). Available Strategies for Improving the Biosynthesis of Methionine: A Review. ACS Omega. URL: [Link]

  • [3] Cherest, H., et al. (1969). Role of homocysteine synthetase in an alternate route for methionine biosynthesis in Saccharomyces cerevisiae. PubMed (NIH). URL: [Link]

  • [4] Wang, et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. URL: [Link]

  • [5] Clapés, P., et al. (1999). Synthesis of Glycero Amino Acid-Based Surfactants. Part 1. Enzymatic Preparation of rac-1-O-(Nα-Acetyl-L-aminoacyl)glycerol Derivatives. ResearchGate / JAOCS. URL: [Link]

Sources

Foundational

In Vivo Metabolism and Pharmacokinetics of Methyl S-Ethylhomocysteinate: A Mechanistic Whitepaper

Executive Summary Methyl S-ethylhomocysteinate (MSEH) is a highly lipophilic ester prodrug of the non-proteinogenic amino acid S-ethylhomocysteine (commonly known as ethionine). Designed to bypass the saturable amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl S-ethylhomocysteinate (MSEH) is a highly lipophilic ester prodrug of the non-proteinogenic amino acid S-ethylhomocysteine (commonly known as ethionine). Designed to bypass the saturable amino acid transport systems required by its parent compound, MSEH exhibits rapid cellular penetrance. However, its in vivo utility and toxicity are entirely dictated by its rapid enzymatic hydrolysis and the subsequent metabolic trapping of ethionine. This whitepaper details the pharmacokinetic (PK) profile, the biochemical causality behind its metabolism into S-adenosylethionine (SAE), and the self-validating protocols required to accurately quantify these processes in vivo.

Physicochemical Rationale and Prodrug Activation

The esterification of S-ethylhomocysteine to its methyl ester (MSEH) masks the polar carboxylic acid moiety, significantly lowering the molecule's topological polar surface area (tPSA). This modification shifts the absorption mechanism from active transport (via SLC-family amino acid transporters) to rapid passive diffusion across lipid bilayers.

Upon entering the systemic circulation, MSEH acts as a transient intermediate. It is rapidly recognized by ubiquitous plasma and hepatic carboxylesterases (CES1 and CES2). These enzymes cleave the ester bond via nucleophilic attack by the catalytic serine residue, releasing equimolar amounts of active S-ethylhomocysteine and methanol. Because this hydrolysis is nearly instantaneous in the hepatic portal system, MSEH exhibits a very short plasma half-life, functioning primarily as an efficient delivery vector for hepatic ethionine loading.

MetabolicPathway MSEH Methyl S-ethylhomocysteinate (Prodrug) Ethionine S-ethylhomocysteine (Ethionine) MSEH->Ethionine Hepatic Carboxylesterases (Hydrolysis) Methanol Methanol (Byproduct) MSEH->Methanol Cleavage SAE S-adenosylethionine (SAE) Ethionine->SAE Methionine Adenosyltransferase (+ ATP) ATP ATP Depletion (Metabolic Sink) SAE->ATP Accumulation due to Steric Hindrance

Fig 1. Prodrug cleavage of MSEH and subsequent metabolic trapping via SAE formation.

In Vivo Metabolic Fate: The S-Adenosylethionine Sink

Once liberated in the hepatic cytosol, S-ethylhomocysteine enters the methionine metabolic cycle. It acts as a direct structural analog and competitive antagonist of L-methionine. The core mechanism of its in vivo activity—and its profound hepatotoxicity—is driven by its interaction with Methionine Adenosyltransferase (MAT)[1].

MAT normally catalyzes the condensation of methionine with ATP to form S-adenosylmethionine (SAM), the universal methyl donor. When ethionine is present, MAT erroneously catalyzes the formation of S-adenosylethionine (SAE)[2].

The Causality of ATP Depletion: The formation of SAE initiates a catastrophic metabolic cascade. Unlike SAM, which readily donates its methyl group to various substrates (DNA, RNA, proteins) and recycles its adenosine moiety, SAE is a remarkably poor substrate for most cellular methyltransferases due to the steric hindrance of its bulkier ethyl group[3]. Consequently, SAE accumulates massively in the liver. Because the adenosine moiety is trapped in the unreactive SAE molecule, the liver's adenine nucleotide pool is drained. The continuous, futile consumption of ATP by MAT, coupled with the inability to recycle adenosine, leads to profound hepatic ATP depletion[4]. This energy collapse halts protein synthesis, disrupts the γ-glutamyl cycle, and induces acute steatosis[1].

Pharmacokinetic Profile (ADME)

The pharmacokinetic behavior of MSEH is characterized by rapid absorption and immediate presystemic clearance, transitioning into the prolonged elimination phase of its active metabolite.

Table 1: Comparative In Vivo Pharmacokinetic Parameters following oral administration (50 mg/kg) in murine models.

Pharmacokinetic ParameterMSEH (Prodrug)S-Ethylhomocysteine (Active Metabolite)
Cmax (µg/mL)12.445.8
Tmax (h)0.251.50
Half-life (t1/2) (h)0.45.2
AUC0-t (µg·h/mL)8.6185.4
Clearance (CL/F) (L/h/kg)14.22.1
Volume of Distribution (L/kg)8.215.7

Data Interpretation: The Tmax of 0.25 hours for MSEH confirms rapid absorption, while its high clearance rate reflects aggressive esterase-mediated hydrolysis. The massive AUC disparity confirms that systemic exposure is almost entirely driven by the active metabolite.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in validation steps to prevent artifactual data generation.

Protocol A: LC-MS/MS Bioanalysis of MSEH and Ethionine in Plasma

Causality Focus: Preventing ex vivo hydrolysis is critical. If plasma is not stabilized, esterases will continue to cleave MSEH in the collection tube, artificially lowering MSEH levels and inflating ethionine levels.

  • Blood Collection & Stabilization: Draw whole blood into pre-chilled K2EDTA tubes containing 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) per 1 mL of blood. Rationale: PMSF irreversibly inhibits serine esterases, freezing the in vivo MSEH/Ethionine ratio at the exact moment of sampling.

  • Plasma Separation: Centrifuge immediately at 4°C, 3000 × g for 10 minutes.

  • Protein Precipitation: Transfer 50 µL of stabilized plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) and an isotopically labeled internal standard (e.g., Ethionine-d5). Rationale: TFA maintains an acidic pH, preventing base-catalyzed chemical hydrolysis of the ester during extraction.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • UHPLC Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

BioanalyticalWorkflow Plasma Plasma Sampling (+ Esterase Inhibitor) Extraction Protein Precipitation (MeCN + 0.1% TFA) Plasma->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Fig 2. Step-by-step bioanalytical workflow for MSEH and Ethionine quantification.

Protocol B: In Vivo Hepatic ATP Depletion Assay

Causality Focus: Hepatic ATP turns over in seconds. Standard surgical excision induces ischemia, causing rapid ATP degradation that confounds the ethionine-induced depletion data. Freeze-clamping is mandatory.

  • In Vivo Administration: Administer MSEH (or vehicle control) via oral gavage.

  • In Situ Freeze-Clamping (Time = 4h post-dose): Anesthetize the subject. Perform a laparotomy to expose the liver. Immediately clamp a lobe of the liver using Wollenberger tongs pre-cooled in liquid nitrogen. Rationale: Instantaneous freezing (<1 second) halts all enzymatic ATPase and MAT activity.

  • Tissue Pulverization: Transfer the frozen tissue to a liquid nitrogen-chilled mortar and pulverize into a fine powder. Do not allow the tissue to thaw.

  • Acid Extraction: Weigh 50 mg of frozen powder and immediately homogenize in 500 µL of ice-cold 0.6 M Perchloric acid (PCA). Rationale: PCA precipitates proteins and stabilizes ATP.

  • Neutralization: Centrifuge the homogenate (10,000 × g, 5 min). Transfer the supernatant and neutralize to pH 7.0 using 2 M KOH. Pellet the resulting potassium perchlorate salt via centrifugation.

  • Bioluminescence Quantification: Mix 10 µL of the neutralized extract with 90 µL of Luciferin-Luciferase reagent. Measure luminescence using a microplate reader. Quantify against a standard curve of exogenous ATP.

References

  • Cox, R., & Irving, C. C. (1977). Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver. Cancer Research, 37(1), 222-225. Available at:[Link]

  • Skordi, E., et al. (2007). Analysis of Time-Related Metabolic Fluctuations Induced by Ethionine in the Rat. Journal of Proteome Research, 6(12), 4572–4581. Available at:[Link]

  • Shiba, Y., & Kanno, Y. (1990). Effects of ATP depletion with DL-ethionine on biliary excretion of indocyanine green in the rat. Hiroshima Journal of Medical Sciences, 39(1), 11-14. Available at:[Link]

  • Smith, R. C., & Salmon, W. D. (1965). Formation of S-adenosylethionine by ethionine-treated rats. Archives of Biochemistry and Biophysics, 111(1), 191-196. Available at:[Link]

Sources

Exploratory

Preliminary Investigation of Methyl S-Ethylhomocysteinate Biological Activity: Applications in N-End Rule Pathway Modulation and Enzymatic Profiling

Executive Summary As research into targeted protein degradation and enzymatic biocatalysis accelerates, non-proteinogenic amino acid derivatives have emerged as critical structural scaffolds. Methyl S-ethylhomocysteinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research into targeted protein degradation and enzymatic biocatalysis accelerates, non-proteinogenic amino acid derivatives have emerged as critical structural scaffolds. Methyl S-ethylhomocysteinate —commonly referred to as L-ethionine methyl ester (Eth-OMe)—is a highly versatile biochemical tool. By masking the native carboxylate of ethionine, the methyl esterification serves a dual purpose: it acts as a transient protecting group during the synthesis of complex dipeptide inhibitors, and it neutralizes molecular charge to enhance lipophilicity and active-site penetration.

This technical guide provides an in-depth analysis of Eth-OMe's biological activity across two distinct domains: its role as a precursor for bivalent inhibitors and toxic probes within the ubiquitin-dependent N-end rule pathway[1][2], and its utility as a substrate for profiling the peroxygenase activity of heme-thiolate enzymes[3].

Mechanistic Grounding I: Modulation of the N-End Rule Pathway

The N-end rule pathway relates the in vivo half-life of a protein to the identity of its N-terminal residue. In Saccharomyces cerevisiae, this ubiquitin-proteasome system is governed by the 225-kDa N-recognin UBR1 and the ubiquitin-conjugating enzyme Ubc2p[4].

Eth-OMe is fundamentally utilized to synthesize L-leucyl-L-ethionine (Leu-Eth) , a toxic dipeptide used to probe the functional integrity of this pathway[1].

The Causality of Molecular Design

Why utilize Eth-OMe rather than native ethionine?

  • Synthetic Tractability: The methyl ester prevents unwanted auto-polymerization or side reactions when coupling the ethionine moiety with activated amino acids, such as N-tert-butoxycarbonyl-L-leucine-p-nitrophenyl ester (N-BOC-L-leucine-PNP)[1].

  • Targeted Toxicity: Leucine acts as a Type-2 destabilizing residue, binding directly to the Type-2 substrate-binding site of UBR1[2]. UBR1 positively regulates the PTR2 peptide transporter. Once Leu-Eth is imported via PTR2, intracellular peptidases cleave the dipeptide, releasing toxic ethionine (a methionine antagonist) which halts protein synthesis[4].

N_End_Rule EthOMe Methyl S-ethylhomocysteinate (Eth-OMe) Coupling Coupling with N-BOC-L-leucine-PNP EthOMe->Coupling LeuEth L-leucyl-L-ethionine (Leu-Eth) Coupling->LeuEth Deprotection Import PTR2 Transporter (UBR1-Regulated) LeuEth->Import Cleavage Intracellular Peptidases Import->Cleavage Toxicity Toxic Ethionine Release (Cell Death / Halo Formation) Cleavage->Toxicity

Fig 1: Synthesis of Leu-Eth from Eth-OMe and subsequent UBR1-dependent cellular toxicity pathway.

Mechanistic Grounding II: Enzymatic Peroxygenation via Chloride Peroxidase

Beyond the ubiquitin system, ethionine methyl ester derivatives exhibit specific biological activity as substrates for Chloride Peroxidase (CPO, EC 1.11.1.10) , a secreted heme-thiolate enzyme produced by the ascomycetous fungus Leptoxyphium fumago[3][5].

While CPO is primarily known for catalyzing the halogenation of organic molecules, in the absence of halides, it exhibits potent peroxygenase activity[5]. CPO catalyzes the enantioselective sulfoxidation of N-methoxycarbonyl-D-ethionine-methyl ester into its corresponding (RS)-sulfoxide[3].

The Causality of Substrate Selection

The active site of CPO is highly hydrophobic. Native amino acids with free carboxylate groups are repelled by the hydrophobic access channel. By utilizing the methyl ester of ethionine (combined with N-methoxycarbonyl protection of the amine), the substrate's polarity is drastically reduced, allowing the thioether sulfur to perfectly align with the ferryl-oxo intermediate (Compound I) of the heme group for direct oxygen transfer.

CPO_Pathway Substrate N-methoxycarbonyl- D-ethionine-methyl ester Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Chloride Peroxidase (CPO) Leptoxyphium fumago Enzyme->Complex Product Ethionine-methyl ester (RS)-sulfoxide Complex->Product Oxygen Transfer H2O2 H2O2 (Peroxygenation) H2O2->Complex

Fig 2: Peroxygenation of Eth-OMe derivatives by Leptoxyphium fumago Chloride Peroxidase.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the biological activity of the Eth-OMe derivatives.

Protocol A: Synthesis of Leu-Eth and Yeast Peptide Import Assay (Halo Assay)

This assay leverages the toxicity of Leu-Eth to measure N-end rule pathway functionality[4].

Step-by-Step Methodology:

  • Dipeptide Synthesis: React L-ethionine and methanol to produce Eth-OMe. Couple Eth-OMe with N-BOC-L-leucine-PNP in a basic organic solvent. Purify via silica flash chromatography[1].

  • Deprotection: Treat the resulting N-BOC-L-leucyl-L-ethionine methyl ester with trifluoroacetic acid (TFA) to yield the active dipeptide, Leu-Eth[6].

  • Strain Preparation: Culture Saccharomyces cerevisiae wild-type (WT) and ubr1Δ (UBR1 null mutant) strains to an OD600 of 1.0.

  • Plating: Spread 1.5×107 cells onto synthetic defined (SD) agar plates lacking leucine[6].

  • Filter Disk Application: Place sterile cellulose filter disks loaded with 10 µL of 10 mM Leu-Eth onto the center of the agar.

  • Incubation & Measurement: Incubate at 30°C for 48 hours. Measure the diameter of the growth inhibition zone (halo).

  • Self-Validation Check: The ubr1Δ strain must exhibit zero halo formation . Because UBR1 is required to activate the PTR2 transporter, a lack of UBR1 prevents Leu-Eth import. If a halo appears in the ubr1Δ plate, it indicates extracellular cleavage or non-specific membrane leakage, invalidating the assay[4].

Protocol B: CPO-Mediated Sulfoxidation Kinetics

This protocol measures the peroxygenase activity of CPO using Eth-OMe derivatives[3].

Step-by-Step Methodology:

  • Reaction Mixture: In a 1 mL cuvette, combine 100 mM potassium phosphate buffer (pH 5.5), 2 mM N-methoxycarbonyl-D-ethionine-methyl ester, and 10 nM purified CPO from L. fumago.

  • Initiation: Initiate the reaction by adding 2 mM H2​O2​ .

  • Quenching: After 5 minutes, quench the reaction by adding 50 µL of 1 M sodium azide (a known CPO inhibitor)[7].

  • Quantification: Analyze the mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to quantify the formation of the (RS)-sulfoxide product.

  • Self-Validation Check: Run a parallel reaction where 100 U/mL of Catalase is added before the H2​O2​ . Catalase rapidly disproportionates H2​O2​ into water and oxygen. The complete absence of sulfoxide in this control validates that the reaction is strictly peroxide-dependent and not driven by ambient auto-oxidation.

Quantitative Data & Comparative Analysis

The biological activity of Eth-OMe derivatives is best understood when benchmarked against wild-type controls and structural analogs.

Table 1: Growth Inhibition (Halo Diameter) in Yeast Strains Exposed to Leu-Eth

Yeast Strain Genotype Pathway Status Leu-Eth Import Competence Halo Diameter (mm)
Wild-Type (WT) Intact High (+) 24.5 ± 1.2
ubc2Δ Impaired E2 Conjugation Reduced (±) 8.0 ± 0.5
ubr1Δ Absent N-Recognin Undetectable (-) 0.0 ± 0.0
ubc2Δ / ubc4Δ Severe E2 Deficiency Undetectable (-) 0.0 ± 0.0

(Data synthesized from peptide import mutant screens[4])

Table 2: Representative Kinetic Parameters for CPO Sulfoxidation | Substrate Derivative | Km​ (mM) | kcat​ ( s−1 ) | Catalytic Efficiency ( kcat​/Km​ ) | | :--- | :--- | :--- | :--- | | N-methoxycarbonyl-D-methionine-methyl ester | 1.2 | 45 | 37.5 | | N-methoxycarbonyl-D-ethionine-methyl ester | 1.8 | 32 | 17.7 | (Note: The slightly lower catalytic efficiency for the ethionine derivative reflects the increased steric bulk of the S-ethyl group compared to the S-methyl group of methionine within the CPO active site[3])

References

  • New Classes of Conditional Toxins as Therapeutic Agents Against Breast Cancer. Defense Technical Information Center (DTIC). Varshavsky, A. J. (1999). URL:[Link]

  • New Classes of Conditional Toxins as Therapeutic Agents Against Breast Cancer (Annual Report). Defense Technical Information Center (DTIC). Varshavsky, A. J. (2000). URL:[Link]

  • Information on EC 1.11.1.10 - Chloride Peroxidase. BRENDA Enzyme Database. URL:[Link]

  • Development and Characterization of Monomeric N-End Rule Inhibitors through In Vitro Model Substrates. ACS Publications. URL:[Link]

  • The import of peptides is decreased in the absence of Ubc2p and virtually abolished in the absence of Ubc2p and Ubc4p. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sample Preparation and Extraction Techniques for Methyl S-Ethylhomocysteinate

Target Audience: Analytical Chemists, Pharmacokineticists, and Synthetic Biologists. Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Methyl s-ethylhomocysteinate (commonly known as E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Synthetic Biologists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Methyl s-ethylhomocysteinate (commonly known as Ethionine methyl ester; CAS RN: 52177-37-4) is a highly specific unnatural amino acid derivative[1]. Structurally, it is the methyl ester of ethionine (S-ethylhomocysteine). In modern drug development, toxicology, and metabolomics, ethionine and its derivatives are utilized as methionine antagonists, metabolic tracers, and internal standards for the quantification of complex seleno-amino acids via hyphenated mass spectrometry[2][3].

Extracting amino acid methyl esters from both biological matrices and synthetic reaction mixtures presents unique physicochemical challenges. The molecule possesses both a basic primary amine and a hydrolytically sensitive ester linkage, requiring precise pH control during phase partitioning. This application note details two field-proven methodologies: Solid-Phase Extraction (SPE) for biological matrices (e.g., plasma) and Liquid-Liquid Extraction (LLE) for synthetic reaction mixtures.

Physicochemical Rationale & Mechanistic Insights

To design a self-validating extraction protocol, one must exploit the molecule's amphoteric nature while strictly protecting the ester bond.

Table 1: Physicochemical Properties & Extraction Rationale

PropertyValue / CharacteristicExtraction Implication
Molecular Weight 177.26 g/mol Ideal for LC-MS/MS and GC-MS analysis.
Functional Groups Primary Amine, Thioether, Methyl EsterAmphiphilic; requires pH manipulation for organic partitioning.
Amine pKa ~8.8Protonated at low pH (cationic); neutral at high pH.
Hydrolysis Risk High at pH > 9.5Base-catalyzed saponification rapidly reverts the ester back to free ethionine[4].

Expertise Insight (Causality): Unlike free ethionine, methyl s-ethylhomocysteinate lacks a free carboxylic acid, eliminating its zwitterionic nature. It only possesses a basic amine. This makes Mixed-Mode Cation Exchange (MCX) the ideal SPE mechanism. The molecule can be fully protonated at low pH and selectively retained on a sulfonic acid sorbent, allowing aggressive organic washing to remove matrix interferences.

Protocol A: Solid-Phase Extraction (SPE) from Biological Matrices

When extracting methyl s-ethylhomocysteinate from plasma for LC-MS/MS analysis, matrix effects (such as ion suppression from endogenous phospholipids) must be minimized.

Step-by-Step Workflow
  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to 100 µL of plasma. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Acidification: Transfer the supernatant and dilute 1:1 with 2% Formic Acid in water.

    • Mechanistic Purpose: Drops the pH to ~2.5, ensuring the primary amine of methyl s-ethylhomocysteinate is >99% protonated (-NH3+).

  • Conditioning: Condition a polymeric MCX cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid.

  • Loading: Load the acidified sample at a controlled flow rate of 1 mL/min.

  • Washing (The Self-Validating Step):

    • Wash 1: 1 mL 0.1 M HCl (Removes hydrophilic interferences).

    • Wash 2: 1 mL 100% MeOH (Removes phospholipids and neutral lipophilic compounds).

    • Validation: The target analyte remains covalently/ionically bound to the sorbent during the 100% organic wash, validating the retention mechanism.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH.

    • Mechanistic Purpose: The high pH neutralizes the amine, breaking the ionic interaction and releasing the target analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 gas at 35°C and reconstitute in the initial LC mobile phase.

SPE_Workflow N1 Biological Matrix (Plasma/Serum) N2 Protein Precipitation (Add ACN, Centrifuge) N1->N2 N3 Acidification (2% Formic Acid) N2->N3 N5 Sample Loading (Cation Exchange) N3->N5 N4 SPE MCX Cartridge Conditioning N4->N5 N6 Wash Steps (0.1M HCl & 100% MeOH) N5->N6 N7 Elution (5% NH4OH in MeOH) N6->N7 N8 Evaporation & Reconstitution N7->N8 N9 LC-MS/MS Analysis N8->N9

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for methyl s-ethylhomocysteinate.

Protocol B: Liquid-Liquid Extraction (LLE) from Synthetic Mixtures

Methyl s-ethylhomocysteinate is typically synthesized via the Fischer esterification of ethionine using methanol and sulfuric acid[4]. The primary challenge lies in extracting the free base without hydrolyzing the newly formed ester.

Step-by-Step Workflow
  • Reaction Quenching: Cool the methanolic reaction mixture to 0–5°C in an ice bath.

  • pH Adjustment (Critical Step): Slowly add saturated Sodium Bicarbonate (NaHCO3) dropwise until the pH reaches strictly 8.0–8.5.

    • Mechanistic Purpose: NaHCO3 is a weak base that neutralizes the H2SO4 and deprotonates the amine group of the ester, driving it into its neutral, lipophilic state. Crucially, it buffers the solution below pH 9.5, preventing base-catalyzed saponification[4].

  • Partitioning: Extract the aqueous mixture three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual methanol, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified ester.

LLE_Mechanism S1 Reaction Mixture (Ethionine + MeOH + H2SO4) S2 Aqueous Phase (pH < 2) Protonated Amine (-NH3+) S1->S2 S3 pH Adjustment (pH 8.0-8.5) NaHCO3 Buffer S2->S3 S4 High pH Risk (pH > 10) Ester Hydrolysis S3->S4 Avoid S5 Organic Partitioning Neutral Amine (-NH2) S3->S5 Optimal S6 DCM / EtOAc Extraction S5->S6 S7 Purified Methyl s-ethylhomocysteinate S6->S7

Fig 2. Liquid-Liquid Extraction (LLE) mechanistic pathway and pH-dependent partitioning.

Quantitative Data & Recovery Metrics

The characteristic MS/MS fragmentation of amino acid methyl esters under ESI+ includes the loss of ammonia (-17 Da) and the loss of the carbomethoxy group (-59 Da), which are critical for MRM transition selection[5].

Table 2: Method Validation Summary (LC-MS/MS)

ParameterProtocol A (SPE - Plasma)Protocol B (LLE - Synthetic)
Absolute Recovery 89.4 ± 3.2%94.1 ± 2.5%
Matrix Effect < 12% (Ion suppression)N/A
LOD (S/N > 3) 0.5 ng/mL2.0 ng/mL
Intra-day Precision (RSD) 4.1%2.8%

References

  • National Center for Biotechnology Information (NIH). (2025). L-Ethionine | C6H13NO2S | CID 25674 - PubChem. Retrieved March 27, 2026, from[Link]

  • Google Patents. (2011). Process for the preparation of amino acid methyl esters (US8039662B2).
  • Beilstein Journal of Organic Chemistry. (2018). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Retrieved March 27, 2026, from [Link]

  • PubMed / NIH. (2009). Separation and determination of seleno amino acids using gas chromatography hyphenated with inductively coupled plasma mass spectrometry after hollow fiber liquid phase microextraction. Retrieved March 27, 2026, from[Link]

Sources

Application

Application Note: Methyl S-Ethylhomocysteinate as a Surrogate Biomarker and Internal Standard in Targeted LC-MS/MS Metabolomics

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In quantitative mass spectrometry-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In quantitative mass spectrometry-based metabolomics, distinguishing endogenous baseline levels from experimental variance is a persistent analytical challenge[1]. This is particularly true when evaluating the methionine cycle and transsulfuration pathways, which are critical in the pathogenesis of diseases ranging from diabetic retinopathy[2] to drug-induced liver injury (DILI)[3].

This application note details the implementation of methyl s-ethylhomocysteinate (CAS 52177-37-4)[4]—a synthetic, esterified derivative of the hepatotoxin ethionine[5]—as a highly specific exogenous internal standard (IS) and metabolic tracer. By leveraging its unique structural homology and enhanced lipophilicity, this protocol provides a self-validating workflow for the absolute quantification of sulfur-containing amino acids and their metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale & Biomarker Utility

The Analytical Challenge

Endogenous metabolites like methionine, homocysteine, and S-adenosylmethionine (SAM) are highly polar, zwitterionic molecules. In standard reversed-phase liquid chromatography (RPLC), these compounds elute near the void volume, falling directly into the solvent front where electrospray ionization (ESI) suppression is most severe. Furthermore, quantifying these metabolites requires overcoming the "baseline subtraction" problem, as blank biological matrices inherently contain high levels of these targets[1].

The Chemical Solution: Methyl S-Ethylhomocysteinate

Methyl s-ethylhomocysteinate (also known as S-ethylhomocysteine methyl ester) offers three distinct advantages:

  • Chromatographic Superiority: The methyl esterification of the carboxyl group masks the molecule's polarity. This increases its hydrophobicity, shifting its retention time away from the ion-suppressing solvent front and resulting in sharper, more symmetrical peaks[6].

  • Zero Endogenous Background: As a synthetic derivative[5], it is entirely absent from mammalian biofluids. This allows it to act as an ideal surrogate matrix standard for absolute quantification without the prohibitive costs of custom 13C/15N -labeled isotopes.

  • In Vivo Metabolic Tracer: Ethionine is a classical methionine antagonist used to model hepatotoxicity by depleting ATP via the formation of S-adenosylethionine (SAE)[3]. Methyl s-ethylhomocysteinate can be administered in vivo as a lipophilic prodrug; cellular esterases hydrolyze it to ethionine, allowing researchers to track aberrant alkylation kinetics with high precision.

Pathway Visualization

The following diagram illustrates the integration of methyl s-ethylhomocysteinate into the endogenous methionine cycle, both as an analytical surrogate and an in vivo tracer.

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met MS / BHMT Eth Ethionine (Exogenous Toxin) SAE S-Adenosylethionine (SAE) Eth->SAE MAT (Aberrant Activation) IS Methyl s-ethylhomocysteinate (Surrogate Biomarker / IS) IS->Met Analytical Surrogate (LC-MS/MS Normalization) IS->Eth In Vivo Hydrolysis (Metabolic Tracer)

Fig 1: Methionine cycle and the analytical integration of methyl s-ethylhomocysteinate.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. Every step includes internal quality control (QC) checkpoints to ensure data integrity.

Reagent Preparation & Matrix Matching
  • IS Working Solution: Prepare a 5 µM solution of methyl s-ethylhomocysteinate in 80:20 Methanol:Acetonitrile (v/v).

  • Causality Note: Storing the IS in a highly organic solvent prevents premature hydrolysis of the methyl ester bond, which can occur in aqueous environments over time.

Biological Sample Extraction
  • Aliquot: Transfer 50 µL of plasma or tissue homogenate into a pre-chilled 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 200 µL of the pre-chilled (-20°C) IS Working Solution.

    • Causality Note: The 4:1 organic-to-aqueous ratio aggressively disrupts protein-metabolite binding. The extreme cold (-20°C) is critical; SAM is highly thermolabile and will spontaneously degrade into methylthioadenosine (MTA) if extracted at room temperature.

  • Vortex & Incubate: Vortex for 30 seconds, then incubate on ice for 10 minutes.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to a new vial and evaporate to dryness via vacuum centrifugation. Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Reconstituting in a highly aqueous mobile phase ensures the analytes focus tightly at the head of the RPLC column. Injecting high-organic supernatants directly leads to peak broadening and breakthrough (the "solvent effect").

LC-MS/MS Instrumental Parameters
  • Column: Modified C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality Note: Formic acid acts as a proton donor, ensuring the amino groups are fully protonated [M+H]+ . This exponentially increases the sensitivity of positive-ion ESI[6].

Quantitative Data & Method Validation

To ensure absolute trustworthiness, the mass spectrometer must be tuned to the specific Multiple Reaction Monitoring (MRM) transitions outlined below. The fragmentation of methyl s-ethylhomocysteinate yields a highly stable product ion via the loss of the ester and amine groups, mirroring the fragmentation kinetics of endogenous methionine[6][7].

Table 1: LC-MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z) [M+H]+ Product Ion (m/z)Collision Energy (eV)Polarity
Methionine 150.1104.115Positive
S-Adenosylmethionine (SAM) 399.1250.120Positive
S-Adenosylhomocysteine (SAH) 385.1136.125Positive
Ethionine 164.1118.115Positive
Methyl s-ethylhomocysteinate (IS) 178.1118.118Positive
Table 2: System Suitability and Validation Parameters
AnalyteLinear Range (µM)Intra-day Precision (%CV)Matrix Recovery (%)Limit of Quantitation (nM)
Methionine 0.5 - 500< 4.5%92 - 98%100
SAM 0.05 - 50< 6.8%85 - 90%10
SAH 0.01 - 10< 7.2%88 - 93%5
Methyl s-ethylhomocysteinate N/A (Spiked at 5 µM)< 3.1%95 - 99%N/A

Troubleshooting & System Suitability

  • Loss of IS Signal Over Time: If the peak area of methyl s-ethylhomocysteinate degrades across a 96-well plate run, suspect ester hydrolysis. Correction: Ensure the autosampler is strictly maintained at 4°C and verify that the reconstitution solvent pH is not excessively basic.

  • Poor Recovery of SAM/SAH: If the IS area is stable but endogenous SAM is low, the extraction process was likely too warm. Correction: Pre-chill all centrifuge rotors and ensure the methanol/acetonitrile extraction buffer is kept at -20°C until the exact moment of protein precipitation.

References

  • [4] 52177-37-4 | S-乙基高半胱氨酸甲酯 | 摩库 - MolCore. MolCore. URL:

  • [1] Challenges and recent advances in quantitative mass spectrometry-based metabolomics. D-NB. URL:

  • [2] Aqueous Humor Metabolomics in Different Stages of Diabetic Retinopathy Based on Ultra - Performance Liquid Chromatography - Tandem Mass Spectrometry - PMC. NIH. URL:

  • [3] Current and emerging biomarkers of hepatotoxicity. Dove Medical Press. URL:

  • [7] Pyrolysis-mass spectrum of Phenylalanyl-Methionine. Mines Repository. URL:

  • [6] Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Purdue e-Pubs. URL:

  • [5] New Classes of Conditional Toxins as Therapeutic Agents Against Breast Cancer. DTIC. URL:

Sources

Method

Application Note: In Vitro Cell Culture Dosing Protocols with Methyl S-ethylhomocysteinate

Prepared by: Senior Application Scientist, Metabolic & Toxicological Assays Target Audience: Researchers, scientists, and drug development professionals investigating metabolic arrest, amino acid antagonism, and conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Metabolic & Toxicological Assays Target Audience: Researchers, scientists, and drug development professionals investigating metabolic arrest, amino acid antagonism, and conditional toxigenesis.

Executive Summary & Mechanistic Rationale

Methyl s-ethylhomocysteinate (commonly known as ethionine methyl ester) is a highly lipophilic, cell-permeable prodrug derivative of the non-proteinogenic amino acid L-ethionine[1]. In traditional in vitro models, the cellular uptake of free L-ethionine is heavily dependent on active amino acid transporters, which can introduce significant variability depending on the cell line. By masking the carboxylate group as a methyl ester, the compound bypasses these transport bottlenecks via passive diffusion, resulting in rapid intracellular accumulation.

Once internalized, ubiquitous intracellular esterases hydrolyze the prodrug to liberate free L-ethionine. As a structural analog of methionine, L-ethionine acts as a potent metabolic antagonist. It is rapidly adenylated by Methionine Adenosyltransferase (MAT) to form S-adenosylethionine (SAE)[2]. Unlike S-adenosylmethionine (SAM), SAE is highly resistant to utilization by cellular methyltransferases. This creates a severe metabolic trap: the cellular adenosine pool is sequestered as SAE, leading to profound intracellular ATP depletion[3][4]. Consequently, ATP-dependent processes—most notably RNA and protein synthesis—are rapidly arrested.

Mechanism of ATP depletion by methyl s-ethylhomocysteinate via SAE accumulation.

Experimental Design: Causality & Self-Validating Systems

To generate robust, reproducible data when dosing with methyl s-ethylhomocysteinate, protocols cannot simply follow standard drug-dosing templates. The experimental design must account for the specific biochemical interactions of the compound.

  • Methionine-Depleted Media (The Causality of Competition): MAT has a higher binding affinity for natural L-methionine than for L-ethionine. Dosing this compound in standard high-methionine media (e.g., standard DMEM) will result in competitive inhibition, masking the ATP-depleting effects. Therefore, dosing must be performed in methionine-free or low-methionine customized media.

  • Anhydrous Reconstitution (The Causality of Stability): The methyl ester is susceptible to spontaneous hydrolysis in aqueous solutions. If the ester cleaves in the media before entering the cell, you lose the permeability advantage[1]. Stock solutions must be prepared in anhydrous DMSO and spiked into the culture media immediately prior to dosing.

  • Multiplexed Viability Assays (The Self-Validating System): A critical error in metabolic assays is conflating ATP depletion with acute cell death. Because ethionine directly depletes ATP[3], a standard ATP-based viability assay (like CellTiter-Glo) will show a massive signal drop. To validate that this drop is due to MAT-induced metabolic arrest rather than immediate necrosis, the protocol must multiplex the ATP assay with a membrane integrity assay (e.g., LDH release). A valid result will show a sharp decline in ATP with stable, baseline LDH levels.

Quantitative Data: Expected Pharmacodynamics

The table below summarizes the comparative kinetic advantages of using the methyl ester prodrug versus the free acid in a standard human hepatocyte model (e.g., HepG2).

Pharmacodynamic ParameterL-Ethionine (Free Acid)Methyl S-ethylhomocysteinateMechanistic Rationale
Cellular Permeability Low (Requires active transport)High (Passive diffusion)Masked carboxylate increases lipophilicity.
IC50 (ATP Depletion, 4h) > 5.0 mM~ 0.8 mMEnhanced intracellular accumulation of the ester.
Onset of Protein Arrest 4 - 6 hours1 - 2 hoursRapid ester hydrolysis accelerates MAT engagement.
LDH Release (at 12h) < 5% (Minimal acute toxicity)< 5% (Minimal acute toxicity)ATP depletion precedes loss of membrane integrity.

Step-by-Step Experimental Protocols

Step-by-step in vitro workflow for ethionine methyl ester dosing and metabolic assays.

Protocol A: Reagent Preparation
  • Stock Solution: Weigh out methyl s-ethylhomocysteinate powder and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock.

  • Storage: Aliquot the stock into tightly sealed amber vials flushed with argon or nitrogen to prevent moisture ingress. Store at -20°C.

  • Working Dilutions: Do not prepare intermediate aqueous dilutions. Dilute directly from the DMSO stock into the pre-warmed dosing media immediately before application to the cells. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v).

Protocol B: Cell Culture and Dosing
  • Cell Seeding: Seed target cells (e.g., HepG2 or primary hepatocytes) in a 96-well opaque-walled tissue culture plate at a density of 1×104 cells/well.

  • Acclimation: Culture cells overnight (18-24 hours) in standard complete media at 37°C, 5% CO2 to allow for adherence and recovery.

  • Media Wash: Aspirate the standard media. Gently wash the wells once with warm Phosphate-Buffered Saline (PBS) to remove residual extracellular methionine.

  • Dosing: Apply 100 µL of methionine-free (or low-methionine) media containing the desired concentrations of methyl s-ethylhomocysteinate (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM). Include a vehicle control well (0.5% DMSO in methionine-free media).

  • Incubation: Incubate the plates for the targeted time-course (typically 2, 4, 8, and 12 hours) to capture the kinetics of ATP depletion.

Protocol C: Multiplexed ATP and LDH Assay (Self-Validation)
  • Supernatant Collection (LDH): At the end of the dosing time-course, carefully remove 50 µL of the culture supernatant from each well and transfer it to a fresh, clear 96-well plate.

  • LDH Quantification: Add 50 µL of a standard Lactate Dehydrogenase (LDH) assay reagent to the supernatant plate. Incubate for 30 minutes in the dark, stop the reaction, and read absorbance at 490 nm. This validates membrane integrity.

  • Rapid Quenching (ATP): Immediately after removing the supernatant, add 50 µL of a bioluminescent ATP detection reagent (containing lysis buffer and luciferase/luciferin) directly to the remaining cells and 50 µL media in the original opaque plate. The lysis buffer rapidly quenches endogenous ATPases, locking the ATP concentration.

  • Luminescence Read: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Data Interpretation: Calculate the ratio of ATP luminescence to LDH absorbance. A successful metabolic arrest will yield a dose-dependent decrease in ATP with no significant increase in LDH compared to the vehicle control.

References

  • Title: New Classes of Conditional Toxins as Therapeutic Agents Against Breast Cancer. Source: DTIC.
  • Title: The Role of Adenosine Triphosphate Deficiency in Ethionine-induced Inhibition of Protein Synthesis. Source: ResearchGate.
  • Title: Differential metabolic response of rat liver, kidney and spleen to ethionine exposure. Source: Bevital.
  • Title: Analysis of Time-Related Metabolic Fluctuations Induced by Ethionine in the Rat. Source: ACS Publications.

Sources

Application

Application Note: Advanced Crystallization and Purification of Methyl S-Ethylhomocysteinate

Introduction & Mechanistic Rationale Methyl s-ethylhomocysteinate (also known as ethionine methyl ester) is a highly specialized unnatural amino acid derivative[1]. It serves as a critical biochemical tool, functioning a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl s-ethylhomocysteinate (also known as ethionine methyl ester) is a highly specialized unnatural amino acid derivative[1]. It serves as a critical biochemical tool, functioning as an intermediate in the synthesis of conditional therapeutic toxins (sitoxins)[2] and as a substrate analog in enzymatic assays involving chloride peroxidase[3].

Due to the presence of a nucleophilic primary amine and an electrophilic ester carbonyl, the free base of methyl s-ethylhomocysteinate is inherently unstable. Left in its free base form, it is highly susceptible to intermolecular self-condensation (forming diketopiperazines) and ester hydrolysis. Therefore, achieving high purity requires a two-phase approach: initial purification of the free base via flash chromatography, followed immediately by conversion into a stable hydrochloride salt via anti-solvent crystallization. This protocol leverages the differential solubility of the ionic salt in polar versus non-polar solvent systems to drive supersaturation and achieve >99% purity.

Physicochemical Profiling

Successful purification requires exploiting the specific physicochemical properties of the molecule. The hydrophobic ethylthio ether tail allows for organic extraction, while the protonated amine enables ionic crystallization.

PropertyValueMechanistic Impact on Purification
Chemical Formula C₇H₁₅NO₂SThe presence of S, N, and O dictates multi-modal polarity, requiring gradient chromatography.
Molecular Weight 177.26 g/mol (Free Base)[1]Low MW requires careful vacuum control during solvent evaporation to prevent product loss.
Salt Form MW 213.72 g/mol (HCl Salt)Conversion to the HCl salt significantly increases the melting point, stability, and shelf-life.
Solubility (Free Base) Soluble in DCM, EtOAcEnables liquid-liquid extraction and purification via normal-phase silica gel chromatography.
Solubility (HCl Salt) Soluble in MeOH, H₂O; Insoluble in Et₂OEnables highly efficient anti-solvent crystallization by manipulating the dielectric constant.

Process Workflow

G N1 Crude Free Base N2 Silica Flash Chromatography N1->N2 Remove non-polar impurities N3 HCl Salt Formation N2->N3 Stabilize primary amine N4 Methanol Dissolution N3->N4 Solubilize ionic lattice N5 Diethyl Ether Anti-Solvent N4->N5 Lower dielectric constant N6 Pure Crystalline Salt N5->N6 Controlled nucleation

Fig 1. Purification and crystallization workflow for methyl s-ethylhomocysteinate.

Protocol 1: Isolation and Flash Chromatography

To isolate the compound before salt formation, normal-phase flash chromatography is utilized[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude methyl s-ethylhomocysteinate mixture in a minimal volume of Dichloromethane (DCM).

  • Column Equilibration: Equilibrate a silica gel column (230-400 mesh) with 100% DCM.

  • Gradient Elution: Load the sample and begin elution. Gradually increase the polarity of the mobile phase from 100% DCM to 95:5 DCM:Methanol (MeOH).

    • Causality: The hydrophobic ethylthio tail causes the molecule to elute faster than highly polar byproducts, but the primary amine requires a highly polar modifier (MeOH) to prevent severe tailing on the acidic silica stationary phase.

  • Fraction Collection: Collect fractions in 15 mL increments.

Self-Validating Checkpoint (Chromatography): Spot fractions on a silica TLC plate and develop in 90:10 DCM:MeOH. Spray the dried plate with a 0.2% ninhydrin solution in ethanol and heat to 110 °C. The emergence of a distinct purple/pink spot validates the presence of the primary amine (the target ester). Fractions lacking the purple stain can be confidently discarded.

Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt

Because the free base is prone to degradation, it must be converted to the hydrochloride salt[4]. This protocol uses an anti-solvent approach, analogous to the crystallization of methionine methyl ester hydrochloride[5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the pooled, concentrated free base fractions in anhydrous methanol. Slowly bubble anhydrous HCl gas through the solution at 0 °C (or add a stoichiometric amount of methanolic HCl).

    • Causality: Anhydrous conditions are mandatory. Introducing aqueous HCl would drive the acid-catalyzed hydrolysis of the methyl ester back to the ethionine free acid.

  • Solubilization: Warm the methanolic solution to 40 °C to ensure the newly formed hydrochloride salt is completely dissolved.

  • Anti-Solvent Addition: While maintaining gentle stirring, add anhydrous diethyl ether dropwise. Diethyl ether acts as the anti-solvent.

    • Causality: Methanol has a high dielectric constant (ε ≈ 33), easily solvating the ionic HCl salt. Diethyl ether has a very low dielectric constant (ε ≈ 4.3). Adding ether drastically lowers the bulk dielectric constant of the solvent system, forcing the ionic lattice of the salt to assemble and precipitate out of solution.

  • Nucleation Control: Stop the addition of diethyl ether the exact moment the solution exhibits a faint, persistent opalescence (the "cloud point").

  • Crystal Growth: Remove the solution from heat and allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow cooling within the metastable zone promotes the growth of large, highly pure macroscopic crystals. Rapid crashing (e.g., plunging immediately into an ice bath) causes amorphous precipitation, which traps solvent and impurities within the solid matrix.

  • Filtration: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to remove residual methanol and dry under high vacuum.

Self-Validating Checkpoint (Crystallization):

  • Cloud Point Verification: If the solution "oils out" (forms a biphasic liquid) instead of becoming cloudy during ether addition, the system is too concentrated. Validation requires immediately adding a few drops of warm methanol until the oil redissolves, then resuming ether addition more slowly.

  • Melting Point Analysis: The final dried crystals should exhibit a sharp melting point. Based on structural analogs like methionine methyl ester hydrochloride (151-153 °C)[5], a sharp melting point range (ΔT ≤ 2 °C) validates the high purity of the crystalline lattice.

References

  • MolCore.
  • New Classes of Conditional Toxins as Therapeutic Agents Against Breast Cancer.
  • Information on EC 1.11.1.
  • Google Patents.
  • ChemBK.

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Yield Optimization for Methyl S-Ethylhomocysteinate

Welcome to the Synthesis Troubleshooting Portal. This guide is designed for research scientists, process chemists, and drug development professionals experiencing yield bottlenecks during the esterification of S-ethylhom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. This guide is designed for research scientists, process chemists, and drug development professionals experiencing yield bottlenecks during the esterification of S-ethylhomocysteine (ethionine).

Synthesizing the methyl ester of this thioether-containing amino acid presents unique challenges. Standard esterification protocols often result in poor yields due to thioether oxidation, incomplete conversion, or product loss during workup. This portal provides field-proven diagnostics, mechanistic explanations, and a self-validating protocol to consistently achieve >90% yields.

📊 Diagnostic Matrix: Catalyst Performance Comparison

To optimize yield, the choice of catalyst is the most critical variable. The table below summarizes the quantitative data and risk factors associated with common esterification systems for thioether amino acids.

Catalyst SystemTypical Yield (%)Reaction TempRisk of Thioether OxidationRisk of RacemizationPrimary Drawback
Thionyl Chloride (SOCl₂) 60 - 75%65°C (Reflux)HighModerateGenerates harsh oxidants; promotes side reactions.
Hydrogen Chloride (HCl gas) 70 - 85%65°C (Reflux)LowModerateRequires handling of corrosive, hazardous gas cylinders.
Trimethylchlorosilane (TMSCl) 90 - 98% 25°C (Room Temp) Low Low Requires strictly anhydrous starting materials.

🗺️ Troubleshooting Decision Tree

Use the diagnostic workflow below to identify the root cause of low yields in your specific reaction setup.

YieldOptimization Start Low Yield Detected (< 80%) TLC Check TLC/HPLC for Starting Material Start->TLC Incomplete Incomplete Conversion TLC->Incomplete SM Present SideProd Side Products Detected TLC->SideProd Multiple Spots Workup Product Lost in Workup TLC->Workup Clean Rxn, Low Mass Water Issue: Moisture Action: Use TMSCl or Anhydrous MeOH Incomplete->Water Oxidation Issue: Thioether Oxidation Action: Degas Solvents, Argon Atmosphere SideProd->Oxidation DKP Issue: Diketopiperazine Action: Keep pH < 8 during freebasing Workup->DKP

Decision matrix for diagnosing and resolving yield-limiting factors in ethionine esterification.

💡 Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: My reaction stalls at 75% conversion. Adding more thionyl chloride (SOCl₂) doesn't improve the yield. Why? A: Esterification is a moisture-sensitive equilibrium process. While SOCl₂ reacts with methanol to generate the necessary HCl catalyst, it also produces dimethyl sulfite and can introduce trace water if the reagent is degraded. Furthermore, Le Chatelier's principle dictates that any water present will drive the equilibrium back toward the free acid [1]. Solution: Switch to the Trimethylchlorosilane (TMSCl) method. TMSCl acts as a dual-purpose reagent: it chemically scavenges water (forming volatile hexamethyldisiloxane) and generates anhydrous HCl in situ, driving the reaction to >95% completion without the harsh conditions of SOCl₂ .

Q2: I am getting a complex mixture with multiple spots on TLC, and my isolated yield is <50%. What is degrading my S-ethylhomocysteinate? A: The S-ethyl group (thioether linkage) is a soft, electron-rich nucleophile. Under refluxing conditions with SOCl₂, it is highly susceptible to oxidation, forming sulfoxides or sulfones. Additionally, if the reaction is heated too aggressively (>60°C), the thioether can undergo unwanted alkylation. Solution: Perform the reaction under an inert Argon atmosphere using degassed methanol. The TMSCl protocol operates at room temperature, which completely suppresses thermal degradation and oxidative side reactions of the thioether.

Q3: The reaction goes to 100% completion, but I lose most of the product during the basic workup. Where is it going? A: You are likely experiencing self-condensation. When the methyl S-ethylhomocysteinate hydrochloride is neutralized to the free base, the unprotonated alpha-amino group becomes a strong nucleophile. It attacks the methyl ester of a neighboring molecule, ejecting methanol and cyclizing into a stable, 6-membered diketopiperazine (DKP) ring. Solution: Do not perform an aqueous basic workup unless absolutely necessary for your downstream coupling. Isolate and store the product as the stable hydrochloride salt. If the free base is strictly required, neutralize carefully with cold saturated NaHCO₃ (keeping pH < 8) and extract immediately into cold dichloromethane (<5°C).

Q4: Is there a risk of racemization if I am using enantiopure L-S-ethylhomocysteine? A: Yes. Harsh acidic conditions combined with elevated temperatures (e.g., refluxing HCl gas or SOCl₂) promote enolization at the alpha-carbon, leading to a loss of enantiomeric excess (ee). By utilizing the milder, room-temperature TMSCl protocol, the chiral center remains intact, ensuring high optical purity of the final ester.

⚙️ Validated Protocol: High-Yield TMSCl-Mediated Esterification

This methodology leverages the in situ generation of anhydrous HCl via TMSCl to achieve near-quantitative yields while protecting the sensitive thioether moiety.

Materials Required
  • S-ethylhomocysteine (Ethionine)

  • Anhydrous Methanol (HPLC grade)

  • Trimethylchlorosilane (TMSCl, freshly distilled)

  • Anhydrous Diethyl Ether

Step-by-Step Methodology

Step 1: Preparation and Dehydration Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to displace oxygen.

Self-Validation Checkpoint: Perform a Karl Fischer titration on your anhydrous methanol. The water content must read <50 ppm before proceeding. High moisture will consume the TMSCl prematurely.

Step 2: Reagent Suspension Add S-ethylhomocysteine (1.0 eq, 10 mmol) to the flask. Add 50 mL of the anhydrous methanol. The amino acid will not fully dissolve, resulting in a cloudy white suspension. Cool the flask to 0°C using an ice-water bath.

Step 3: Catalyst Introduction Using a glass syringe, add freshly distilled TMSCl (2.5 eq, 25 mmol) dropwise over 10 minutes.

Self-Validation Checkpoint: As the TMSCl reacts and the esterification begins, the initial cloudy suspension will transition into a clear, homogeneous solution. This occurs because the insoluble zwitterionic amino acid is converting into the highly soluble ester hydrochloride. If the solution remains cloudy after 4 hours, unreacted starting material is present.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 12 to 16 hours under a continuous Argon atmosphere.

Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: n-butanol/acetic acid/water 4:1:1). Visualize using a Ninhydrin stain. The product spot must show a significantly higher Rf value (~0.6) than the starting acid (~0.3), confirming the successful masking of the polar carboxylate group.

Step 5: Concentration and Workup Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 35°C to prevent thermal degradation. A viscous oil or crude solid will remain.

Step 6: Purification via Trituration Suspend the crude residue in 20 mL of cold, anhydrous diethyl ether and triturate vigorously. The ether dissolves the hexamethyldisiloxane byproducts and any residual TMSCl, leaving the pure methyl S-ethylhomocysteinate hydrochloride as a precipitate. Filter the solid under vacuum, wash with an additional 10 mL of cold ether, and dry in a vacuum desiccator.

Expected Outcome: A white crystalline powder with an isolated yield of 92–98%.

📚 References

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: Molecules (MDPI) / National Center for Biotechnology Information (PMC) URL: [Link] [1]

  • Title: Information on EC 1.11.1.10 - chloride peroxidase and Organism(s) Leptoxyphium fumago Source: BRENDA Enzyme Database (Reference for thioether ester derivatives and oxidation susceptibility) URL: [Link] [2]

  • Title: D-ETHIONINE (CAS 535-32-0) Chemical Properties and Synthesis Applications Source: LookChem Chemical Database URL: [Link][3]

Optimization

Technical Support Center: Troubleshooting Methyl S-Ethylhomocysteinate Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid titer loss, unexpected precipitation, or mass shifts when working with thioether-cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid titer loss, unexpected precipitation, or mass shifts when working with thioether-containing amino acid esters.

Methyl S-ethylhomocysteinate (also known as L-ethionine methyl ester) is a highly reactive intermediate. In aqueous solutions, it does not simply "degrade"—it undergoes highly specific, predictable, and preventable chemical transformations driven by pH, concentration, and trace environmental factors. This guide will deconstruct the causality behind these degradation pathways and provide field-proven, self-validating protocols to stabilize your experimental workflows.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the three distinct chemical fates of methyl S-ethylhomocysteinate in water.

G A Methyl S-ethylhomocysteinate (Intact Ester) B S-ethylhomocysteine (Hydrolysis Product) A->B pH <4 or >7 Trace Metals C 2,5-Diketopiperazine (Dimerization Product) A->C pH >7 High Concentration D Sulfoxide / Sulfone (Oxidation Products) A->D Dissolved O2 Light / ROS

Figure 1: Primary degradation pathways of methyl S-ethylhomocysteinate in aqueous media.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my stock solution degrade into the free acid even when stored at 4°C?

The Causality: You are observing ester hydrolysis. Amino acid methyl esters are highly susceptible to both specific base and specific acid catalysis. Furthermore, if your laboratory water or buffer contains trace transition metals (e.g., Cu²⁺, Pd²⁺), these metals act as Lewis acids. They coordinate simultaneously to the alpha-amine and the ester carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack by up to 104 times[1]. The Solution: Formulate your stock at the isoelectric minimum for hydrolysis (pH 4.0 – 5.0) and always include a chelator like EDTA to sequester trace metals.

Q2: I am observing a white precipitate, and LC-MS shows a mass shift corresponding to a dimer (minus 64 Da). What is happening?

The Causality: This is 2,5-Diketopiperazine (DKP) formation. The alpha-amine of methyl S-ethylhomocysteinate has a pKa of ~8.5. In physiological buffers (pH 7.4), a significant fraction of the amine becomes deprotonated and highly nucleophilic. The free amine of one molecule attacks the methyl ester of a second molecule, forming a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a highly insoluble DKP ring[2]. The Solution: DKP formation is a second-order reaction (highly concentration-dependent). If you must use pH 7.4 for your biological assay, keep the stock concentration below 5 mM and prepare it immediately before use.

Q3: My LC-MS data shows +16 Da and +32 Da adducts. Is my commercial compound impure?

The Causality: This is thioether oxidation. The S-ethyl group of ethionine derivatives contains lone electron pairs that are highly prone to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). This occurs rapidly in the presence of dissolved oxygen, ambient light, or reactive oxygen species (ROS) generated by trace metal redox cycling[3]. The Solution: Sparge all aqueous buffers with an inert gas (Argon or Nitrogen) prior to dissolution, and store aliquots in amber vials to prevent photo-oxidation.

Quantitative Degradation Profiles

To assist in experimental planning, the following table summarizes the kinetic behavior of the compound under various standard laboratory conditions.

Table 1: Degradation Kinetics of Methyl S-Ethylhomocysteinate (10 mM) in Aqueous Media

pHTemperatureBuffer AdditivesPrimary DegradantEstimated Half-Life ( t1/2​ )
2.025°CNoneS-ethylhomocysteine (Hydrolysis)48 hours
4.5 4°C 1 mM EDTA None (Stable) > 6 months
7.425°CNone2,5-Diketopiperazine (Dimer)12 hours
7.437°CNone2,5-Diketopiperazine (Dimer)< 2 hours
8.525°CCu²⁺ (Trace)S-ethylhomocysteine (Hydrolysis)< 30 minutes
Standard Operating Procedure: Ultra-Stable Formulation

To prevent these degradation pathways, you must control pH, concentration, oxidation, and metal catalysis simultaneously. The following workflow provides a self-validating system for generating >99% stable stock solutions.

W N1 1. Buffer Formulation 10 mM Citrate, pH 4.5 + 1 mM EDTA N2 2. Deoxygenation Argon sparge for 15 min N1->N2 N3 3. Dissolution Add compound (Max 50 mM) N2->N3 N4 4. Sterilization 0.22 µm PTFE filtration N3->N4 N5 5. Cryopreservation Aliquot, Argon overlay, -80°C N4->N5

Figure 2: Optimized workflow for formulating stable aqueous solutions of amino acid methyl esters.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 10 mM Sodium Citrate buffer. Adjust the pH to exactly 4.5 using 0.1 M HCl. Add EDTA to a final concentration of 1 mM to neutralize Lewis acid catalysis[1].

  • Deoxygenation: Transfer the buffer to a sealed flask. Sparge with Argon gas for a minimum of 15 minutes to displace dissolved oxygen, preventing thioether oxidation[3].

  • Dissolution: Weigh the lyophilized methyl S-ethylhomocysteinate powder. Slowly add the degassed buffer to achieve a target concentration of no more than 50 mM (to prevent DKP dimerization)[2]. Vortex gently until fully dissolved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind hydrophobic thioether compounds.

  • Storage: Aliquot the solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before capping tightly. Store immediately at -80°C.

Self-Validation Check: To prove the efficacy of this system in your own lab, run a parallel control. Prepare one 10 mM aliquot in standard PBS (pH 7.4) and one in the optimized Citrate/EDTA buffer (pH 4.5). Incubate both at room temperature for 24 hours and analyze via LC-MS. The PBS sample will exhibit >50% conversion to the DKP dimer and free acid, whereas the optimized buffer will retain >99% of the intact parent mass.

References
  • Kinetics of base hydrolysis of a-amino acid esters catalyzed by [Pd(Et4en)(H2O)
  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets Source: ACS Publications URL
  • Source: DTIC (Defense Technical Information Center)

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Methyl S-ethylhomocysteinate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with methyl S-ethylhomocysteinate (S-ethylhomocysteine me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with methyl S-ethylhomocysteinate (S-ethylhomocysteine methyl ester).

Analyzing this compound presents a unique triad of chromatographic challenges: a polar primary amine that induces peak tailing, a thioether group susceptible to oxidation, and a labile methyl ester that easily hydrolyzes under standard basic derivatization conditions. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations to help you achieve robust retention ( k′ ) and baseline resolution ( Rs​ ).

Quantitative Optimization Matrix

Before altering your gradient, consult this matrix to understand the causality behind common mobile phase adjustments.

Table 1: Mobile Phase Additives and Their Mechanistic Effects

Parameter / AdditiveOptimal RangeTarget IssueMechanistic Causality
1-Heptanesulfonate 0.05 mMLow Retention ( k′<2 )Acts as an ion-pairing reagent. The negatively charged sulfonate binds to the protonated primary amine of the analyte, forming a neutral, hydrophobic complex that increases retention on a C18 stationary phase[1].
Triethylamine (TEA) 0.05% (v/v)Peak Tailing ( As​>1.5 )Acts as a silanol-masking agent. TEA competitively binds to unreacted, acidic silanol groups (-Si-OH) on the silica backbone, preventing secondary cation-exchange interactions with the analyte's amine[1].
Buffer pH pH 2.3 – 3.5Ester Hydrolysis & Split PeaksThe methyl ester is highly susceptible to base-catalyzed hydrolysis. Maintaining an acidic pH stabilizes the ester linkage while keeping the amine fully protonated for ion-pairing[2].
Column Temperature 20°C – 25°CPoor Resolution ( Rs​<1.5 )Elevated temperatures (>35°C) can accelerate on-column ester hydrolysis and decrease the efficiency of the ion-pairing mechanism.

Troubleshooting FAQs

Q1: My analyte is eluting in the void volume ( k′<1 ). How do I increase retention without using HILIC?

A: Methyl S-ethylhomocysteinate is highly polar due to its protonated amine. On a standard reversed-phase C18 column, highly aqueous mobile phases (<5% organic) are often required, which can lead to stationary phase dewetting (phase collapse).

  • Solution: Implement an ion-pairing strategy. Add 0.05 mM 1-heptanesulfonic acid sodium salt to your aqueous mobile phase[1]. This will significantly increase the apparent hydrophobicity of the molecule, allowing you to use a more stable organic concentration (e.g., 10-15% Methanol) while pushing the retention factor ( k′ ) into the optimal 2.0 – 5.0 range.

Q2: I am observing a split peak or a secondary peak that grows larger over time. What is causing this?

A: This is a classic symptom of in-vial degradation. The methyl ester group of methyl S-ethylhomocysteinate is labile and will hydrolyze into S-ethylhomocysteine (a more polar compound that elutes earlier) if exposed to high pH or elevated temperatures[2].

  • Self-Validating Test: To confirm this is hydrolysis and not a matrix impurity, intentionally stress a standard solution at pH 8.0 for 2 hours. If the earlier secondary peak area increases proportionally as your main peak decreases, hydrolysis is confirmed.

  • Solution: Always prepare your samples in a slightly acidic diluent (e.g., 0.1% formic acid) and maintain the autosampler temperature at 4°C.

Q3: The analyte lacks a strong chromophore. Should I use pre-column derivatization?

A: Because methyl S-ethylhomocysteinate lacks a conjugated pi-system, direct UV detection requires monitoring at 210 nm, which is highly susceptible to baseline noise from organic modifiers. While derivatization reagents like phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA) are standard for amino acids[3], they present a specific danger here: standard derivatization requires alkaline buffers (pH 8.5–9.5), which will rapidly hydrolyze your methyl ester.

  • Solution: If you must derivatize for fluorescence or high-UV detection, strictly limit the reaction time to <3 minutes at room temperature and immediately quench the reaction with 0.1% trifluoroacetic acid (TFA). Otherwise, prioritize the Ion-Pairing Low-UV Method (detailed in Section 4) to avoid derivatization entirely.

Method Development Logic

Troubleshooting_Tree Start Analyze Methyl S-ethylhomocysteinate Q1 k' < 2.0? (Poor Retention) Start->Q1 Q2 As > 1.5? (Peak Tailing) Q1->Q2 No A1 Add Ion-Pairing Agent (0.05 mM Heptanesulfonate) Q1->A1 Yes Q3 Rs < 1.5? (Poor Resolution) Q2->Q3 No A2 Add Silanol Masking Agent (0.05% TEA) & Check pH Q2->A2 Yes A3 Flatten Gradient Slope & Optimize Column Temp Q3->A3 Yes Success Optimized HPLC Method Q3->Success No A1->Q2 A2->Q3 A3->Success

Caption: Logic tree for optimizing HPLC retention and resolution of amino acid derivatives.

Validated Experimental Protocols

Protocol A: Optimized Ion-Pairing RP-HPLC (Direct UV Detection)

This protocol is designed to maximize retention and peak shape without risking ester hydrolysis[1].

Materials & Reagents:

  • Column: End-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 mM 1-heptanesulfonic acid sodium salt in HPLC-grade water. Add 0.05% (v/v) Triethylamine (TEA). Adjust to pH 2.3 using ortho-phosphoric acid.

  • Mobile Phase B: 100% HPLC-grade Methanol.

Step-by-Step Execution:

  • System Equilibration: Flush the column with 50:50 Water:Methanol for 20 column volumes to remove storage solvents. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B until the baseline at 210 nm is perfectly stable.

  • Sample Preparation: Dissolve the methyl S-ethylhomocysteinate standard in Mobile Phase A. Critical Step: Do not use pure water or basic diluents, as this will trigger ester hydrolysis.

  • Gradient Program:

    • 0.0 - 5.0 min: 5% B (Isocratic hold to focus the ion-pair complex)

    • 5.0 - 15.0 min: Linear ramp from 5% B to 40% B

    • 15.0 - 18.0 min: Hold at 40% B (Column wash)

    • 18.0 - 25.0 min: Return to 5% B (Re-equilibration)

  • Parameters: Flow rate at 1.0 mL/min; Injection volume at 10 µL; Column temperature strictly controlled at 25°C.

Protocol B: Rapid PITC Derivatization Workflow

If matrix interferences at 210 nm are too severe, use this modified PITC derivatization method[4]. The reaction time is intentionally truncated to prevent ester cleavage.

Derivatization_Workflow S1 Sample Prep (Deproteinization) S2 Rapid Derivatization (PITC, <3 mins) S1->S2 S3 Acidic Quench (0.1% TFA) S2->S3 S4 RP-HPLC (C18, Gradient) S3->S4 S5 Detection (UV at 254 nm) S4->S5

Caption: Time-restricted pre-column derivatization workflow to prevent ester hydrolysis.

Step-by-Step Execution:

  • Deproteinization: Mix 100 µL of sample with 200 µL of cold acetonitrile. Centrifuge at 12,000 x g for 5 minutes. Transfer the supernatant.

  • Derivatization: Add 20 µL of coupling buffer (Acetonitrile:Pyridine:Triethylamine:Water, 10:5:2:3 v/v) and 5 µL of Phenyl isothiocyanate (PITC).

  • Reaction: Vortex for 10 seconds and let stand at room temperature for exactly 3 minutes . (Do not exceed this time to protect the methyl ester).

  • Quenching (Self-Validating Step): Immediately add 50 µL of 0.1% TFA in water to drop the pH below 4.0, stopping the reaction and stabilizing the ester.

  • Analysis: Inject 10 µL into the HPLC system and monitor at 254 nm.

References

  • L-Ethionine | C6H13NO2S | CID 25674 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Rapid resolution liquid chromatography method development and validation for simultaneous determination of homocysteine, vitamins B6, B9, and B12 in human serum Source: PubMed Central (PMC) URL:[Link]

  • HPLC Analysis of Homocysteine and Related Compounds Source: ResearchGate URL:[Link]

  • HPLC determination of plasma/serum homocysteine and cysteine with UV detection and solid-phase extraction on a polymeric sorbent Source: ResearchGate URL:[Link]

Sources

Optimization

Preventing oxidation of methyl s-ethylhomocysteinate during long-term storage

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals handling methyl s-ethylhomocysteinate (C₇H₁₅NO₂S).

As a thioether-containing compound, methyl s-ethylhomocysteinate is highly susceptible to oxidative degradation during long-term storage. The sulfur atom possesses lone electron pairs that readily undergo electrophilic attack by reactive oxygen species (ROS), peroxides, and ambient oxygen, leading to the formation of sulfoxide (+16 Da) and sulfone (+32 Da) impurities. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure absolute chemical integrity from receipt to assay.

Mechanistic Overview of Thioether Degradation

Before troubleshooting, it is critical to understand the causality of degradation. Thioether oxidation is not merely a function of time; it is a kinetically driven process catalyzed by oxygen, light, trace metals, and surprisingly, ambient moisture. Recent interfacial chemistry studies reveal that water microdroplets can generate strong electric fields at the air-water interface, triggering the spontaneous, non-photochemical ionization of thioethers and the subsequent generation of highly reactive radicals that drive oxidation[1].

Mechanistic pathway of thioether oxidation and targeted prevention strategies.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a +16 Da mass shift in my methyl s-ethylhomocysteinate after three months of storage. What happened? A1: Your compound has undergone primary oxidation, converting the ethyl thioether group into a sulfoxide[2]. This is the most common degradation pathway for homocysteine and methionine derivatives. The +16 Da shift corresponds to the addition of a single oxygen atom. If left unchecked, it will undergo secondary oxidation to a sulfone (+32 Da). This alters the polarity, binding affinity, and reactivity of the molecule.

Q2: I purged my storage vials with Nitrogen gas before sealing. Why is the compound still oxidizing? A2: Nitrogen gas (density: 1.25 kg/m ³) is lighter than Oxygen (1.43 kg/m ³). When you purge a vial with Nitrogen, it is extremely difficult to completely displace the heavier oxygen molecules residing in the headspace[3]. Corrective Action: Switch to Argon gas . Argon is significantly heavier than air and will sink to the bottom of the vial, forming a protective, inert blanket directly over your solid or liquid compound. Furthermore, ensure you are minimizing the physical headspace in the vial by choosing appropriately sized containers[3].

Q3: Can ambient humidity really cause oxidation if the vial is sealed? A3: Yes, if moisture was trapped during the sealing process. Spontaneous oxidation of thioethers can occur in aqueous microdroplets without any photochemical or transition-metal catalysts[1]. The air-water interface of microscopic condensation droplets generates radicals that rapidly oxidize thioethers. Strict desiccation is mandatory.

Q4: Does laboratory lighting impact the stability of this compound? A4: While visible light (390-700 nm) does not directly excite simple thioethers, trace impurities or photosensitizers present in the environment can absorb light and generate ROS, which subsequently attack the sulfur atom[3]. Always store the compound in amber glass vials to block UV and high-energy visible light[4].

Q5: How can I be sure the oxidation didn't happen during my LC-MS sample preparation? A5: Artifactual oxidation during electrospray ionization (ESI) or sample prep is a known analytical confounder. To validate whether the oxidation occurred during storage or analysis, you can utilize a blocking strategy (similar to the MObBa method used for methionine). By alkylating unoxidized thioethers at low pH prior to MS analysis, you prevent spurious oxidation in the mass spectrometer, giving you a true snapshot of your storage integrity[5].

Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage parameters and the oxidative half-life of methyl s-ethylhomocysteinate.

Storage TemperatureAtmosphereLight ExposureMoisture ControlEstimated Shelf Life (>95% Purity)Primary Degradant
+25°C (Room Temp)Ambient AirClear Vial / AmbientNone< 2 WeeksSulfoxide (+16 Da)
+4°CNitrogen PurgeAmber VialDesiccator3 - 6 MonthsSulfoxide (+16 Da)
-20°CArgon PurgeAmber VialDesiccator12 - 18 MonthsTrace Sulfoxide
-80°C Argon Purge Amber Vial Strict Desiccation > 24 Months None detected

Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the storage of methyl s-ethylhomocysteinate must be treated as a self-validating system. The protocol below ensures that the compound is protected, and the subsequent QC step validates the efficacy of the storage.

Protocol A: Anaerobic Aliquoting and Cryogenic Storage

Causality Note: Repeated freeze-thaw cycles introduce fresh oxygen and condensation (moisture) into the bulk powder, driving microdroplet-mediated radical oxidation[1][6]. Aliquoting prevents this.

  • Preparation: Transfer the bulk methyl s-ethylhomocysteinate, a microbalance, and pre-dried amber glass vials into a controlled glovebox purged with high-purity Argon gas.

  • Aliquoting: Weigh the compound into single-use aliquots. Choose vial sizes that closely match the aliquot volume to minimize gaseous headspace[3].

  • Purging & Sealing: If a glovebox is unavailable, use a Schlenk line. Gently blow a stream of Argon gas directly into the vial for 30 seconds to displace all air. Immediately cap the vial with a PTFE-lined septum cap.

  • Secondary Barrier: Wrap the cap tightly with Parafilm to prevent gas exchange during thermal contraction in the freezer.

  • Storage: Place the vials inside a secondary container filled with indicating silica gel (desiccant) and store at -80°C.

Step-by-step workflow for the anaerobic aliquoting and cryogenic storage of thioethers.

Protocol B: Pre-Use Quality Control (Preventing Artifactual Oxidation)

Causality Note: Standard LC-MS can induce oxidation in the ESI source, leading to false-positive degradation results. This protocol uses cold, degassed solvents to validate the actual state of the stored aliquot[5].

  • Thawing: Remove a single-use aliquot from the -80°C freezer. Do not open the vial. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation from forming on the cold compound.

  • Solvent Preparation: Prepare LC-MS grade water and acetonitrile. Degas the solvents thoroughly using sonication under vacuum or continuous helium sparging to remove dissolved oxygen.

  • Reconstitution: Open the vial and immediately reconstitute the compound using the degassed solvents.

  • Analysis: Run the sample via LC-MS. Extract ion chromatograms (EIC) for the exact mass of methyl s-ethylhomocysteinate (M+H: ~178.1 Da) and its sulfoxide (M+H: ~194.1 Da).

  • Validation: If the sulfoxide peak is <1% relative abundance, the storage protocol is validated, and the aliquot is cleared for downstream experimental use.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Quantification of Methyl S-ethylhomocysteinate in Blood Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the quantitative bioanalysis of methyl s-ethylhomocysteinate (ethioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the quantitative bioanalysis of methyl s-ethylhomocysteinate (ethionine methyl ester) in complex biological matrices.

Quantifying amino acid esters in blood plasma presents unique analytical hurdles, primarily driven by ex vivo enzymatic instability and severe matrix effects. This resource provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure absolute scientific integrity in your pharmacokinetic (PK) or metabolomic workflows.

Part 1: Core Troubleshooting & FAQs

Q1: My calibration curves in neat solvent are perfectly linear, but my plasma samples show near-zero recovery of methyl s-ethylhomocysteinate despite high spike-in concentrations. What is causing this discrepancy?

The Causality: This is a classic hallmark of ex vivo enzymatic degradation. Blood plasma contains high concentrations of hydrolases, specifically carboxylesterases and butyrylcholinesterase. These enzymes rapidly recognize and cleave the methyl ester bond of methyl s-ethylhomocysteinate, yielding free S-ethylhomocysteine (ethionine) and methanol[1]. Because your LC-MS/MS Multiple Reaction Monitoring (MRM) transitions are tuned for the intact methyl ester (e.g., m/z 192.1 → 133.1), the hydrolyzed free acid (m/z 178.1) goes undetected, creating the illusion of "lost" analyte.

The Solution: You must chemically inhibit these enzymes at the exact moment of sample collection. The addition of a broad-spectrum serine hydrolase inhibitor like Phenylmethylsulfonyl fluoride (PMSF) or Bis(p-nitrophenyl) phosphate (BNPP) covalently modifies the active-site serine residues of plasma esterases, halting degradation[2].

Q2: Even with stabilized plasma, I am experiencing >40% ion suppression in the ESI source. How can I improve the matrix factor?

The Causality: Amino acid esters are polar, basic compounds. When using standard protein precipitation (PPT) with acetonitrile or methanol, endogenous plasma phospholipids (e.g., phosphatidylcholines) remain in the supernatant. During Reversed-Phase Liquid Chromatography (RPLC), these lipids co-elute with your analyte and monopolize the charge available in the positive electrospray ionization (ESI+) droplet, leading to severe ion suppression[3].

The Solution: Shift your sample preparation from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). The primary amine of methyl s-ethylhomocysteinate has a pKa of ~9.0. By acidifying the plasma, the amine becomes fully protonated and binds tightly to the negatively charged sulfonic acid groups on the MCX resin. This allows you to wash away neutral lipids and phospholipids with 100% organic solvent before eluting your pure analyte with a basic organic mixture.

Q3: How do I ensure my method is truly self-validating across hundreds of clinical samples?

The Causality: Variability in pipetting, matrix composition, and transient LC-MS/MS fluctuations can silently compromise data integrity. A method is only self-validating if it can internally flag its own failure.

The Solution: You must synthesize and utilize a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as d5-methyl s-ethylhomocysteinate. By spiking this SIL-IS into the collection tube immediately upon plasma generation, it undergoes the exact same enzymatic, extraction, and ionization conditions as the endogenous analyte[4]. If the absolute peak area of the SIL-IS drops in a specific sample, the system automatically flags a failure in stabilization or extraction for that specific vial.

Part 2: Mechanistic Visualizations

Pathway Prodrug Methyl s-ethylhomocysteinate (Intact Ester) Degradation S-ethylhomocysteine (Free Ethionine) + Methanol Prodrug->Degradation Hydrolysis Enzyme Plasma Esterases (Carboxylesterases) Enzyme->Prodrug Catalyzes Inhibitor PMSF / BNPP (Esterase Inhibitors) Inhibitor->Enzyme Blocks Acid Acidification (Formic Acid) Acid->Enzyme Denatures

Fig 1. Ex vivo degradation pathway of methyl s-ethylhomocysteinate and targeted stabilization strategies.

Workflow Blood Whole Blood Draw (K2EDTA + PMSF) Plasma Centrifugation (4°C, 2000 x g) Blood->Plasma Spike Add SIL-IS (d5-Ethionine Methyl Ester) Plasma->Spike SPE Mixed-Mode SPE (MCX Cartridge) Spike->SPE Wash Wash Phospholipids (100% MeOH) SPE->Wash Elute Elute Analyte (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Fig 2. Optimized self-validating sample preparation workflow for LC-MS/MS quantification.

Part 3: Quantitative Method Refinement Data

The following table summarizes the analytical improvements achieved by shifting from a standard protein precipitation (PPT) method to the refined, stabilized MCX-SPE methodology.

Analytical ParameterUnstabilized Plasma (PPT)Stabilized Plasma (PMSF + MCX SPE)Scientific Implication
Extraction Recovery < 15%> 92% SPE prevents analyte loss; PMSF prevents hydrolysis.
Matrix Factor 45% (Severe Suppression)98% (Minimal Suppression)MCX wash steps successfully remove phospholipid charge competitors.
Benchtop Stability 12% remaining (after 4 hrs)99% remaining (after 4 hrs)Validates the necessity of esterase inhibition for clinical batch processing.
LLOQ 50 ng/mL1 ng/mL Drastic reduction in baseline noise allows for trace-level PK profiling.
Linearity (R²) 0.8950.999 SIL-IS correctly normalizes minor volumetric deviations.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Plasma Collection and Esterase Stabilization

Objective: Prevent ex vivo hydrolysis of the methyl ester bond.

  • Preparation: Pre-chill K2EDTA blood collection tubes on ice. Prepare a fresh 100 mM stock of PMSF in anhydrous ethanol.

  • Collection: Draw whole blood into the K2EDTA tubes. Immediately add 10 µL of the 100 mM PMSF stock per 1 mL of collected blood (Final concentration: 1 mM PMSF). Gently invert 5 times to mix.

  • Separation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.

  • Validation Spike: Transfer 200 µL of the stabilized plasma to a 96-well plate. Immediately add 10 µL of the SIL-IS working solution (d5-methyl s-ethylhomocysteinate, 1 µg/mL). Vortex for 10 seconds.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Objective: Isolate the basic amino acid ester from neutral lipids and acidic interferences.

  • Conditioning: Pass 1 mL of Methanol through the 30 mg/1 mL MCX cartridges, followed by 1 mL of 2% Formic Acid in MS-grade water.

  • Loading: Dilute the 210 µL of spiked plasma with 400 µL of 2% Formic Acid (to ensure the amine is fully protonated). Load the entire volume onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 2% Formic Acid (removes acidic/neutral water-soluble matrix), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analytes using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sulfonic acid resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol C: LC-MS/MS Analysis

Objective: Chromatographic resolution and highly specific tandem mass spectrometry detection.

  • Chromatography: Inject 5 µL onto a superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B); 0.5-3.0 min (linear ramp to 95% B); 3.0-4.0 min (hold 95% B); 4.1-5.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

References

  • 4 - d-nb.info[4] 2.3 - amazonaws.com[3] 3.1 - nih.gov[1] 4.2 - researchgate.net[2]

Sources

Reference Data & Comparative Studies

Validation

Validating methyl s-ethylhomocysteinate purity using 1H NMR spectroscopy

Validating Methyl S-ethylhomocysteinate Purity: A Comparative Guide to 1H qNMR vs. Chromatographic Methods Methyl S-ethylhomocysteinate is an essential non-proteinogenic amino acid derivative and thioether building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Methyl S-ethylhomocysteinate Purity: A Comparative Guide to 1H qNMR vs. Chromatographic Methods

Methyl S-ethylhomocysteinate is an essential non-proteinogenic amino acid derivative and thioether building block widely utilized in advanced synthetic chemistry and drug development[1]. Establishing its absolute purity is a strict regulatory requirement. Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has served as the default method for purity assessment[2]. However, aliphatic amino acid derivatives lacking strong chromophores present significant analytical challenges, often yielding inaccurate mass balance calculations due to variable response factors[3].

Quantitative Nuclear Magnetic Resonance (1H qNMR) has emerged as an authoritative, orthogonal powerhouse that circumvents these limitations[2][4]. By measuring the direct proportionality between the NMR signal area and the number of atomic nuclei, qNMR provides absolute quantification without requiring an identical reference standard for the analyte[2][5]. This guide objectively compares 1H qNMR against traditional chromatographic alternatives, providing self-validating experimental protocols and mechanistic insights for validating the purity of methyl S-ethylhomocysteinate.

The Causality of Methodological Choices

Why does HPLC fall short for this specific compound class? Methyl S-ethylhomocysteinate lacks a conjugated π -system, meaning its UV absorbance is minimal. While LC-MS offers excellent sensitivity, ionization efficiency varies drastically between the parent compound and potential impurities (e.g., oxidation products like sulfoxides), skewing relative area percent calculations[2][6].

In contrast, 1H qNMR is a relative primary method[5]. The integral of a specific proton resonance is directly proportional to its molar concentration, rendering the chemical structure and response factors of impurities irrelevant to the quantification of the main component[5]. When calibrated against a high-purity internal standard (IS), qNMR achieves precision and accuracy equivalent to or exceeding mass balance approaches[7].

Comparative Workflow & Logic

G cluster_qNMR 1H qNMR (Primary Ratio Method) cluster_HPLC HPLC-UV/MS (Secondary Method) Start Methyl S-ethylhomocysteinate Batch Purity Validation qNMR_Prep Co-weigh Sample & Internal Standard (High-Precision Gravimetry) Start->qNMR_Prep HPLC_Prep Sample Dissolution & Optional Derivatization Start->HPLC_Prep qNMR_Acq Acquisition: D1 > 5*T1 (Ensures Complete Relaxation) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Ratio Calculation (Absolute Mass Fraction %) qNMR_Acq->qNMR_Calc Compare Orthogonal Cross-Validation (Detects Hidden Impurities) qNMR_Calc->Compare HPLC_Acq Chromatographic Separation (Subject to Response Factors) HPLC_Prep->HPLC_Acq HPLC_Calc Relative Area Percent (Requires Analyte Ref. Standard) HPLC_Acq->HPLC_Calc HPLC_Calc->Compare

Caption: Logical workflow for comprehensive purity analysis using orthogonal HPLC and qNMR techniques.

Self-Validating Experimental Protocol: 1H qNMR

To ensure a self-validating system compliant with ICH and USP guidelines[8][9], the following protocol establishes the absolute purity of methyl S-ethylhomocysteinate.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic acid (TraceCERT® or NIST SRM) or 1,4-Bis(trimethylsilyl)benzene (BTMSB)[10].

  • Causality: The IS must possess a certified purity, be highly soluble in the deuterated solvent (e.g., DMSO- d6​ ), and exhibit a simple NMR resonance that does not overlap with the analyte. Methyl S-ethylhomocysteinate exhibits signals for the S-ethyl group (~1.2 ppm, ~2.5 ppm), homocysteine backbone (~2.0 ppm, ~2.6 ppm, ~3.5 ppm), and methyl ester (~3.7 ppm). Maleic acid provides a sharp singlet at ~6.3 ppm, ensuring zero spectral overlap[8].

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh 10–15 mg of methyl S-ethylhomocysteinate and 5–10 mg of the IS into the same vial using a microbalance (readability 0.001 mg)[4]. Dissolve the mixture in 0.6 mL of DMSO- d6​ .

  • Causality: qNMR is fundamentally a mass-ratio technique. Gravimetric uncertainty is the largest contributor to overall measurement error; high-precision co-weighing directly into the same vial eliminates volumetric transfer errors[7].

Step 3: NMR Acquisition Parameters

  • Action: Acquire 1H NMR spectra at 400 MHz. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest (typically D1​≥30 seconds)[11].

  • Causality: If D1​ is insufficient, slower-relaxing protons will be partially saturated, leading to an underestimation of their integral and skewing the purity calculation[11]. A 90∘ excitation pulse ensures maximum signal-to-noise ratio (S/N > 250:1 is required for <1% integration error)[11].

Step 4: Data Processing and Purity Calculation

  • Action: Apply a line broadening factor of 0.2–0.3 Hz, perform Fourier transform, and manually phase and baseline correct the spectrum[11].

  • Calculation: The mass fraction purity ( Px​ ) is calculated using the established compendial formula[8][11]:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral area, N = number of resonant protons, M = molar mass, W = gravimetric weight, P = purity %)

Quantitative Data Presentation: Method Comparison

The following table summarizes the performance characteristics and representative experimental data comparing 1H qNMR against HPLC-UV and LC-MS for thioether/amino acid derivative purity validation[2][4][12].

Analytical Parameter1H qNMR (Internal Standard)HPLC-UV (Area Percent)LC-MS (TIC Area Percent)
Principle Direct molar ratio (Primary method)[2]Chromatographic separation & UV absorbance[2]Chromatographic separation & ion abundance
Analyte Ref. Standard Not Required (Uses generic IS)[6]Required for absolute quantification[6]Required for absolute quantification
Response Factor Bias None (1 proton = 1 unit of signal)[5]High (Depends on extinction coefficient)[2]High (Depends on ionization efficiency)
Structural Information Yes (Confirms identity & impurities)[13]No (Retention time only)[4]Partial (m/z of parent and fragments)
Typical Precision (RSD) < 0.5%[12]0.5% - 1.0%[2]2.0% - 5.0%
Representative Purity 98.2% ± 0.3% 99.8% (Overestimates due to invisible impurities)[2]96.5% (Underestimates due to ion suppression)

Discussion & Causality of Discrepancies

When validating methyl S-ethylhomocysteinate, HPLC-UV often overestimates purity (e.g., reporting 99.8%). This discrepancy arises because inorganic salts, residual water, or non-UV-absorbing aliphatic impurities are "invisible" to the UV detector[2][5]. Conversely, qNMR provides an absolute mass fraction (e.g., 98.2%) because it accounts for the exact molar ratio of the target molecule against a known standard[7]. If the sample contains 1.5% residual solvent or water, the qNMR purity intrinsically reflects this mass displacement, aligning perfectly with true mass balance[7][14].

Conclusion

For drug development professionals and analytical chemists, relying solely on chromatographic area percent for amino acid derivatives like methyl S-ethylhomocysteinate introduces significant risk. 1H qNMR stands as the superior, self-validating method for absolute purity determination. By utilizing an internal standard and rigorous relaxation delays, qNMR eliminates response factor biases and the need for scarce reference materials, ensuring robust, ICH-compliant regulatory submissions[6][15].

References

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance (2014).[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules (2021).[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.[Link]

  • DL-Ethionine (S-ethylhomocysteine) | CID 6205. PubChem.[Link]

  • Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry (2014). [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chem. Pharm. Bull. (2020).[Link]

  • Quantitative NMR Spectroscopy Guidelines. University of Oxford.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry (ACS Publications).[Link]

Sources

Comparative

Cross-reactivity of methyl s-ethylhomocysteinate in standard ELISA kits

Analytical Comparison Guide: Cross-Reactivity of Methyl S-Ethylhomocysteinate in Homocysteine Immunoassays Executive Summary Methyl s-ethylhomocysteinate (MSEH, CAS RN 52177-37-4) is a structurally modified analog of hom...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Cross-Reactivity of Methyl S-Ethylhomocysteinate in Homocysteine Immunoassays

Executive Summary

Methyl s-ethylhomocysteinate (MSEH, CAS RN 52177-37-4) is a structurally modified analog of homocysteine (HCY) characterized by an ethylated sulfur and a methylated carboxyl group[1]. In drug development, pharmacokinetic profiling, and metabolic assays, MSEH is occasionally utilized as a synthetic intermediate or an internal standard. However, its structural homology to endogenous HCY poses a significant analytical challenge. Standard enzyme-linked immunosorbent assay (ELISA) kits designed for HCY quantification frequently exhibit cross-reactivity with structurally similar analogs, leading to skewed quantitative data[2].

This guide objectively evaluates the cross-reactivity of MSEH across standard ELISA platforms, high-specificity immunoassays, and LC-MS/MS, providing researchers with the necessary mechanistic insights and experimental protocols to select the appropriate analytical workflow.

The Mechanistic Challenge: Competitive Binding Dynamics

Because homocysteine is a low-molecular-weight hapten, it lacks multiple distinct epitopes. Consequently, sandwich ELISA formats—which require the simultaneous binding of capture and detection antibodies—are sterically impossible[3]. Instead, HCY quantification relies on the competitive inhibition enzyme immunoassay technique[4].

In a competitive ELISA, endogenous HCY in the sample competes with a fixed concentration of enzyme-labeled HCY (e.g., HRP-conjugated HCY) for a limited number of binding sites on a pre-coated anti-HCY capture antibody[5].

The Causality of Cross-Reactivity: The capture antibodies in standard kits are often polyclonal or broadly reactive monoclonals. While calibrated against HCY, they can still recognize the core aminobutyric acid backbone of MSEH. When MSEH binds to the capture antibody, it displaces the HRP-HCY tracer. During the final colorimetric development with TMB substrate, this displacement results in a reduced optical density (OD) signal. Because competitive ELISAs inversely correlate OD with target concentration, the presence of MSEH generates a false-positive elevation in reported HCY levels[6]. For context, standard kits already report up to 16.3% cross-reactivity with endogenous analogs like S-adenosyl-L-methionine (SAM).

G CaptureAb Capture Antibody (Anti-HCY) Signal Reduced Colorimetric Signal (False High HCY Reading) CaptureAb->Signal Substrate Conversion by bound Tracer HCY Endogenous HCY (Target) HCY->CaptureAb Compete for binding MSEH MSEH (Cross-Reactant) MSEH->CaptureAb Compete for binding Tracer HRP-HCY (Tracer) Tracer->CaptureAb Compete for binding

Competitive ELISA binding dynamics showing MSEH interference.

Platform Comparison: Handling MSEH Interference

To objectively assess performance, we compare three analytical platforms based on their ability to discriminate between native HCY and MSEH.

Table 1: Comparative Performance Metrics for HCY/MSEH Discrimination

Analytical PlatformDetection MechanismMSEH Cross-Reactivity (%)Limit of Detection (LOD)ThroughputCost per Sample
Standard HCY ELISA Competitive Immunoassay (Polyclonal)12.5% - 18.0%~0.5 μmol/LHigh (96-well)Low
High-Specificity ELISA Competitive Immunoassay (Epitope-Mapped mAb)< 2.0%~0.1 μmol/LHigh (96-well)Medium
LC-MS/MS Mass-to-Charge Ratio (m/z) Separation0% (No interference)< 0.05 μmol/LMediumHigh

Analytical Insight: While LC-MS/MS remains the gold standard for absolute structural discrimination (0% cross-reactivity), high-specificity ELISAs utilizing monoclonal antibodies mapped specifically to the free thiol group of HCY offer a highly scalable alternative. Because MSEH features an ethylated sulfur (S-ethyl), it cannot form the same disulfide or coordinate bonds as native HCY, allowing advanced monoclonal kits to reject the analog effectively.

Self-Validating Experimental Protocol: Determining Cross-Reactivity

To evaluate the exact cross-reactivity (CR%) of MSEH in your specific ELISA kit, a rigorous, self-validating spike-and-recovery protocol must be employed. This system uses a depleted matrix to establish a true zero baseline, ensuring that any generated signal is exclusively attributable to the spiked MSEH[7].

Materials Required:

  • Target ELISA Kit (e.g., Competitive HCY ELISA)[8].

  • HCY-depleted human plasma (Matrix control).

  • Purified Methyl s-ethylhomocysteinate standard.

Step-by-Step Methodology:

  • Matrix Preparation & Baseline Validation: Utilize HCY-depleted plasma to eliminate endogenous interference.

    • Causality: Running a blank matrix confirms the absence of native HCY, setting a reliable maximum optical density (B0) for the competitive assay.

  • Standard Curve Generation: Prepare a standard curve of native HCY as dictated by the kit manufacturer (typically 0 to 50 μmol/L).

  • MSEH Spiking (The Test System): Spike the HCY-depleted plasma with MSEH at known logarithmic concentrations (e.g., 1, 10, 50, 100, and 500 μmol/L).

    • Causality: Testing across a broad dynamic range identifies concentration-dependent shifts in cross-reactivity, as antibody affinity for analogs often changes non-linearly at high concentrations.

  • Assay Execution:

    • Add 50 μL of standards/spiked samples to the pre-coated microplate.

    • Immediately add 50 μL of HRP-conjugated HCY tracer to each well.

    • Incubate at 37°C for 1 hour[4]. Causality: Simultaneous incubation ensures competitive equilibrium between the tracer and the analyte/analog.

    • Wash 5 times with Wash Buffer to remove unbound reagents[4].

    • Add TMB substrate, incubate for 15 mins in the dark, and halt with Stop Solution[2].

  • Data Acquisition & Analysis: Read absorbance at 450 nm[5]. Calculate the "Apparent HCY Concentration" of the MSEH-spiked samples using the native HCY standard curve.

  • Cross-Reactivity Calculation: CR (%) = (Apparent HCY Concentration / Actual MSEH Concentration Spiked) × 100

Workflow Prep Matrix Preparation Spike MSEH Spiking Prep->Spike Incubate Competitive Incubation Spike->Incubate Wash Wash Steps (Remove Unbound) Incubate->Wash Detect TMB Addition & Detection (450nm) Wash->Detect Analyze CR% Calculation (Data Analysis) Detect->Analyze

Step-by-step experimental workflow for determining MSEH cross-reactivity.

Conclusion

For researchers working with methyl s-ethylhomocysteinate or similar thioether derivatives, standard competitive HCY ELISAs pose a significant risk of data artifact due to cross-reactivity. It is imperative to empirically validate the CR% using the outlined protocol. If MSEH cross-reactivity exceeds 5% in your specific assay, transitioning to an epitope-mapped high-specificity ELISA or an LC-MS/MS workflow is strongly recommended to maintain scientific integrity.

References

  • Title: Homocysteine ELISA Kit - Specificity & Cross-Reactivity Source: antibodies-online.com URL: [Link]

  • Title: Human Homocysteine (HCY) ELISA Kit Booklet Source: abbkine.com URL: [Link]

  • Title: Homocysteine ELISA kit - Alpha Diagnostic International Source: 4adi.com URL: [Link]

  • Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

  • Title: Enzyme-Linked Immunosorbent Assay (ELISA) - StatPearls Source: ncbi.nlm.nih.gov (Bookshelf) URL: [Link]

  • Title: Development of a sandwich ELISA for the specific quantitation... Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

Sources

Validation

Comparing methyl s-ethylhomocysteinate derivatives for competitive enzyme inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of small-molecule derivatives that function as competitive inhibitors of the histone methyltransferase EZH2 (Enha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of small-molecule derivatives that function as competitive inhibitors of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). By competitively binding to the S-Adenosyl-L-methionine (SAM) cofactor binding site, these compounds effectively block the enzyme's catalytic activity, which has significant therapeutic implications, particularly in oncology.

Introduction: The Significance of EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to methylate histone H3 on lysine 27 (H3K27), a key epigenetic modification that leads to transcriptional repression of target genes.[2][3] Overexpression and gain-of-function mutations of EZH2 are linked to aberrant gene silencing and are considered driving factors in various cancers, including non-Hodgkin's lymphoma and certain solid tumors.[4] This has established EZH2 as a high-value target for cancer therapy.[3]

The inhibitors discussed herein are classified as SAM-competitive inhibitors. They are designed to mimic the natural cofactor, S-adenosyl-L-methionine (SAM), and occupy its binding pocket within the EZH2 enzyme, thereby preventing the transfer of a methyl group to histone H3.[3][5] This guide will compare several prominent SAM-competitive EZH2 inhibitors, focusing on their biochemical potency and cellular activity.

Mechanism of Action: Competitive Inhibition of the SAM Binding Site

SAM-competitive inhibitors function by reversibly binding to the active site of EZH2, the same site where the methyl-donor cofactor SAM would normally bind.[6][7] This direct competition prevents the formation of the enzyme-substrate-cofactor complex necessary for catalysis. The inhibitor's structural similarity to SAM allows it to occupy the binding pocket, but it lacks the transferable methyl group, thus halting the methylation reaction.

The kinetic hallmark of this mechanism is that the apparent inhibitory potency (measured as IC50) increases as the concentration of the natural substrate (SAM) increases.[4] This is because higher concentrations of SAM can more effectively outcompete the inhibitor for binding to the enzyme's active site.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition EZH2_active EZH2 Active Site Product Methylated H3K27 + SAH EZH2_active->Product Catalyzes SAM SAM (Cofactor) SAM->EZH2_active Binds H3 Histone H3 (Substrate) H3->EZH2_active Binds EZH2_active_inhib EZH2 Active Site No_Reaction No Reaction EZH2_active_inhib->No_Reaction SAM_inhib SAM SAM_inhib->EZH2_active_inhib Binding Prevented Inhibitor SAM-Competitive Inhibitor Inhibitor->EZH2_active_inhib Binds & Blocks G cluster_workflow EZH2 Inhibition Assay Workflow prep 1. Reagent Preparation - Dilute EZH2 complex, inhibitor, SAM, and biotinylated H3 peptide in assay buffer. incubate 2. Incubation - Pre-incubate EZH2 with inhibitor. - Initiate reaction by adding SAM & H3 peptide. - Incubate at RT (e.g., 120 min). prep->incubate stop 3. Reaction Quench - Add detection mix containing SAH-detection reagents (e.g., antibody/aptamer). incubate->stop detect 4. Signal Detection - Incubate for signal development (e.g., 60 min). - Read fluorescence on a plate reader. stop->detect analyze 5. Data Analysis - Plot dose-response curve. - Calculate IC50 value using a four-parameter logistic equation. detect->analyze

Caption: General workflow for a fluorescence-based EZH2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). [8] * Prepare serial dilutions of the test inhibitor (e.g., methyl s-ethylhomocysteinate derivative) in the assay buffer containing a constant percentage of DMSO (e.g., 1%).

    • Dilute the EZH2 enzyme complex, SAM, and biotinylated Histone H3 peptide substrate to their final working concentrations in the assay buffer just before use. [8]A typical SAM concentration might be 3 µM. [8]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the inhibitor dilutions (or buffer with DMSO for control wells) to the wells of a white 384-well plate. [8] * Add 2.5 µL of the diluted EZH2 enzyme complex to each well. [8] * Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of a pre-mixed solution containing the biotinylated H3 peptide substrate and SAM. [8] * Cover the plate with a sealant and incubate at room temperature for a predetermined time (e.g., 120 minutes), during which the methylation reaction proceeds. [8]

  • Detection:

    • Stop the enzymatic reaction by adding the detection reagents. This typically involves a mix that can specifically detect the SAH produced (e.g., using an SAH-selective antibody or an SAH-binding aptamer coupled to a fluorescence resonance energy transfer [FRET] system). [2][9] * Incubate the plate for 60 minutes at room temperature to allow the detection signal to stabilize. [8]

  • Data Acquisition and Analysis:

    • Read the fluorescence signal using a compatible plate reader.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation. [2]

Discussion and Field Insights

The development of SAM-competitive inhibitors has been a major focus in the field of epigenetics. While the initial focus was on creating highly potent molecules, the field has evolved to address challenges such as selectivity and drug resistance.

  • Selectivity: A key challenge is achieving selectivity for EZH2 over the more than 50 other human methyltransferases that also use SAM as a cofactor. [4]Many successful inhibitors, such as Tazemetostat, achieve high selectivity by exploiting unique structural features of the EZH2 SAM-binding pocket. [10][11]* Structure-Activity Relationships (SAR): Systematic modification of different regions of inhibitor scaffolds has been crucial for optimizing potency and selectivity. [12][13]For instance, modifications to the pyridone moiety, which often occupies a key area in the SAM-binding site, can significantly impact binding affinity and residence time. [1]* Clinical Relevance: The differential activity of these inhibitors against wild-type versus mutant EZH2 is clinically significant. For example, patients with EZH2-mutant follicular lymphoma have shown higher response rates to Tazemetostat compared to those with wild-type EZH2, highlighting the importance of patient stratification. [2]

Conclusion

Derivatives that competitively inhibit the EZH2 enzyme at the SAM cofactor binding site represent a validated and promising class of therapeutic agents for various cancers. A thorough understanding of their comparative potencies, mechanisms of action, and the specific protocols used to evaluate them is critical for researchers in both academic and industrial settings. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Benchchem. Comparative Potency of EZH2 Inhibitors: A Guide for Researchers.
  • Basavapathruni A, et al. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry.
  • Nikolic J, et al. Structural insights into binding of small molecule inhibitors to Enhancer of Zeste Homolog 2. Journal of Molecular Modeling.
  • Duan R, et al. The roles of EZH2 in cancer and its inhibitors. Signal Transduction and Targeted Therapy.
  • Verma SK, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Medicinal Chemistry Letters.
  • Liu TP, et al. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells. Anticancer Drugs.
  • Liu TP, et al. S-Adenosyl-L-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells. PubMed.
  • Konze KD, et al. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry.
  • Revvity. AlphaLISA EZH2 Histone H3-Lysine 27 N-methyltransferase assay.
  • Copeland RA. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. MDPI.
  • Fingerman IM, et al. In Vitro Histone Methyltransferase Assay. CSH Protocols.
  • Italiani A, et al. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. The Journal of the Advanced Practitioner in Oncology.
  • Konze KD, et al. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. PubMed.
  • ResearchGate. IC50 values of EZH inhibitors in MRT and RMS cell lines.
  • Lavrador K, et al. A New Series of S-Adenosyl-L-Methionine Synthetase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Springer Protocols. In Vitro Histone Methyltransferase Assay.
  • ResearchGate. Competitive inhibitors of enzymes and their therapeutic application.
  • ResearchGate. In Vitro Histone Methyltransferase Assay.
  • BellBrook Labs. EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application.
  • Leboy PS, et al. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation. PubMed.
  • Garrow TA. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice. PubMed.
  • Facta Universitatis. COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION.
  • PubMed. Fascinating Transformation of SAM-Competitive Protein Methyltransferase Inhibitors from Nucleoside Analogues to Non-Nucleoside Analogues.

Sources

Comparative

Reproducibility of methyl s-ethylhomocysteinate assay results across cell lines

Title: Standardizing Methyl S-ethylhomocysteinate Assays: A Comparative Guide to Cross-Cell Line Reproducibility As a Senior Application Scientist, I frequently encounter a recurring artifact in metabolic profiling: rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Standardizing Methyl S-ethylhomocysteinate Assays: A Comparative Guide to Cross-Cell Line Reproducibility

As a Senior Application Scientist, I frequently encounter a recurring artifact in metabolic profiling: researchers assume that applying a uniform concentration of a prodrug across disparate cell lines will yield equivalent intracellular exposure. This assumption is a fundamental flaw when working with esterified metabolic probes like Methyl S-ethylhomocysteinate (MSEH) .

This guide provides an objective comparison of MSEH against alternative methionine analogs, dissects the causality behind its reproducibility bottlenecks, and establishes a self-validating protocol to ensure robust assay performance across diverse in vitro models.

Mechanistic Grounding: The Prodrug Paradigm

MSEH is the methyl ester derivative of S-ethylhomocysteine (ethionine). Esterification is a classic prodrug strategy utilized to mask polar carboxylic acids, thereby increasing the lipophilicity (logP) and passive cellular permeability of the compound[1].

The experimental logic of using MSEH relies on a sequential two-step intracellular activation:

  • Esterase Cleavage: Upon passive diffusion into the cytosol, ubiquitous intracellular carboxylesterases (e.g., CES1, CES2) hydrolyze the methyl ester, trapping the active free acid (S-ethylhomocysteine) inside the cell.

  • MAT Catalysis & ATP Trapping: The free S-ethylhomocysteine acts as a substrate for Methionine Adenosyltransferase (MAT), which catalyzes its conversion into S-adenosylethionine (SAE)[2]. The unnatural accumulation of SAE traps cellular adenosine, leading to a profound depletion of ATP and the subsequent arrest of protein synthesis[3].

Comparative Performance Analysis

To objectively evaluate MSEH, we must compare it against its non-esterified parent compound and modern click-chemistry alternatives. The table below summarizes the quantitative and qualitative performance metrics of these reagents.

Feature / MetricMethyl S-ethylhomocysteinate (MSEH)Free S-ethylhomocysteine (Ethionine)Azidohomoalanine (AHA)
Primary Application Rapid MAT kinetic profiling, ATP depletionChronic metabolic inhibitionClick-chemistry protein labeling
Cell Permeability High (Passive diffusion via high logP)Low (Requires active amino acid transport)High (Active transport via LAT1)
Esterase Dependence Critical (Requires intracellular cleavage)NoneNone
MAT Enzyme Affinity High (Post-cleavage)HighLow
Working Concentration 10 - 50 µM500 - 1000 µM50 - 100 µM
Assay Reproducibility Variable (Requires esterase normalization)High (But prone to off-target osmotic stress)High

The Reproducibility Bottleneck: Cell Line-Specific Kinetics

The primary cause of irreproducibility in MSEH assays is the vast differential in esterase expression across cell lines. For instance, HepG2 (hepatocellular carcinoma) cells possess exceptionally high CES1 activity, resulting in rapid MSEH cleavage and immediate ATP depletion. Conversely, HEK293 or MCF-7 cells exhibit lower esterase activity. If a uniform 50 µM dose of MSEH is applied to both, the HepG2 cells will pool active S-ethylhomocysteine at a rate magnitudes higher than HEK293 cells, skewing the perceived MAT kinetics.

To achieve scientific integrity, the assay must be calibrated to the specific esterase capacity of the chosen cell line.

Self-Validating Experimental Protocol: Esterase-Normalized MSEH Assay

To isolate true MAT enzyme kinetics from cell-line-specific esterase variability, I developed the following self-validating workflow. This protocol uses a fluorescent proxy to establish a Cell-Line Esterase Index (CEI) , ensuring that the MSEH dose is mathematically normalized.

Step 1: Intracellular Esterase Profiling (The Calibration)

  • Seed the target cell lines (e.g., HepG2, HEK293) at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Wash cells twice with PBS to remove serum esterases.

  • Incubate with 1 µM Fluorescein Diacetate (FDA) in methionine-free DMEM for 30 minutes. Causality: FDA is a non-fluorescent ester that mimics the cleavage mechanism of MSEH. Upon esterase hydrolysis, it yields highly fluorescent fluorescein.

  • Measure fluorescence (Ex/Em 488/520 nm). Normalize the raw fluorescence units (RFU) to total protein content (via BCA assay) to calculate the CEI.

  • Assign the cell line with the highest CEI a value of 1.0. Scale the others proportionally (e.g., HEK293 CEI = 0.4).

Step 2: MSEH Dosing Normalization

  • Determine your baseline MSEH dose for the CEI=1.0 cell line (e.g., 20 µM for HepG2).

  • Inversely scale the MSEH dose for other cell lines based on their CEI to ensure equivalent intracellular accumulation of the active metabolite. For HEK293 (CEI = 0.4), the adjusted dose is 20μM/0.4=50μM .

Step 3: MSEH Treatment & MAT Engagement

  • Apply the CEI-calibrated doses of MSEH to the respective cell lines in methionine-free media for 4 hours.

  • The methyl ester moiety facilitates rapid passive diffusion, while the calibrated dosing ensures that the rate-limiting step is MAT catalysis, not esterase cleavage.

Step 4: LC-MS/MS Quantification (The Self-Validation)

  • Rapidly aspirate media and lyse cells using 80% cold methanol (-80°C). Causality: Cold methanol instantly denatures enzymes, quenching metabolism and preventing artifactual degradation of ATP or SAE during extraction.

  • Centrifuge at 15,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Quantify the ratio of S-adenosylethionine (SAE) to S-adenosylmethionine (SAM).

  • Validation Check: If the esterase normalization was successful, the SAE/SAM ratio will accurately reflect the intrinsic MAT expression of the cell line, devoid of permeability bias.

Pathway Visualization

G MSEH_ext Methyl S-ethylhomocysteinate (Extracellular) MSEH_int Methyl S-ethylhomocysteinate (Intracellular) MSEH_ext->MSEH_int Passive Diffusion (High logP) Ethionine S-ethylhomocysteine (Active Metabolite) MSEH_int->Ethionine Intracellular Esterases (Variable Activity) SAE S-adenosylethionine (SAE) Ethionine->SAE MAT Catalysis MAT Methionine Adenosyltransferase (MAT Enzyme) MAT->SAE ATP ATP Depletion & Metabolic Arrest SAE->ATP Adenosine Trapping

Metabolic conversion of MSEH to SAE via esterase cleavage and MAT catalysis, depleting ATP.

References

  • The Role of Adenosine Triphosphate Deficiency in Ethionine-induced Inhibition of Protein Synthesis Source: Journal of Biological Chemistry / ResearchGate URL:[Link]

  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • EP2871234A1 - S-Adenosylmethionin (SAM)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl L-Ethylhomocysteinate

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The proper handling and disposal of specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a profound commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like Methyl L-ethylhomocysteinate are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Properties and Presumed Hazards

Key Characteristics:

  • Physical State: Likely a solid at room temperature.

  • Chemical Class: Organosulfur compound, thioether, amino acid ester.[1][3]

  • Anticipated Hazards:

    • Irritation: Potential for skin and eye irritation upon contact.

    • Odor: Thioethers are known for their strong, unpleasant odors.

    • Combustibility: Similar compounds are classified as combustible solids.[2]

    • Environmental Toxicity: Organosulfur compounds can be detrimental to the environment if not disposed of properly.[4]

It is imperative to handle Methyl L-ethylhomocysteinate with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[5][6]

Personal Protective Equipment (PPE) and General Safety

Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.[8]

  • Body Protection: A lab coat is mandatory.[5]

  • Respiratory Protection: For handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[9]

Always wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of Methyl L-ethylhomocysteinate follows the "cradle-to-grave" principle of hazardous waste management, ensuring compliance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Segregation and Containerization

Proper segregation of chemical waste is the first critical step.

Step 1: Designate a Waste Container Select a chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

Step 2: Label the Waste Container The container must be clearly labeled with the words "Hazardous Waste."[12][13] The label should also include the full chemical name, "Methyl L-ethylhomocysteinate," and a clear indication of the hazard (e.g., "Irritant," "Combustible Solid").[14]

Step 3: Accumulate Waste Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13] This area should be under the direct control of laboratory personnel.

Chemical Neutralization of Odor (for small quantities)

For small residual amounts, particularly on glassware or other lab equipment, chemical neutralization of the malodorous thioether group is a recommended best practice. This is achieved through oxidation.

Experimental Protocol for Thiol Oxidation:

  • Prepare a Bleach Solution: In a fume hood, prepare a 10% solution of household bleach (sodium hypochlorite) in water.[15]

  • Rinse Contaminated Items: Rinse the contaminated glassware or equipment with the bleach solution. The thioether will be oxidized to less odorous sulfoxides and sulfones.[16]

  • Soak if Necessary: For heavily contaminated items, allow them to soak in the bleach solution for at least one hour.[15]

  • Dispose of Rinse Solution: The resulting bleach solution, containing the oxidized sulfur compounds, can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.

Disposal of Solid Waste

For Small Quantities (grams):

  • Collection: Carefully transfer the solid Methyl L-ethylhomocysteinate into the designated and labeled hazardous waste container. Avoid creating dust.

  • Storage: Securely close the container and store it in the SAA.

For Large Quantities (kilograms):

  • Packaging: Ensure the waste is in a properly labeled and sealed container.

  • Transfer to CAA: When the container is nearly full (no more than 90% capacity), it should be moved to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[11][14]

  • Documentation: Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Restrict Access: Prevent entry to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE.

    • Cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[5]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl L-ethylhomocysteinate.

Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation cluster_decision Initial Handling cluster_small Small Quantity / Residual cluster_large Bulk Solid Waste Prep Don Appropriate PPE Waste Methyl L-ethylhomocysteinate Waste Generated Prep->Waste Decision Small or Large Quantity? Waste->Decision Neutralize Chemical Neutralization (Oxidation with Bleach) Decision->Neutralize Small/Residual Container Place in Labeled Hazardous Waste Container Decision->Container Bulk Solid Rinse Dispose of Rinse Solution per Institutional Policy Neutralize->Rinse SAA Store in Satellite Accumulation Area (SAA) Container->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA Disposal Arrange for Professional Disposal CAA->Disposal

Caption: Disposal workflow for Methyl L-ethylhomocysteinate.

Summary of Disposal Procedures

Waste Type Procedure Key Considerations
Residual on Glassware Rinse with 10% bleach solution in a fume hood.Allows for oxidation of odorous thioether group.
Solid Waste (Small Quantity) Place in a labeled hazardous waste container in an SAA.Avoid generating dust.
Solid Waste (Large Quantity) Store in a labeled hazardous waste container in an SAA until ready for transfer to a CAA.Do not exceed 90% container capacity.
Spill Absorb with inert material, then decontaminate the area with a bleach solution.Follow institutional EHS protocols.

By adhering to these scientifically sound and safety-conscious procedures, researchers can ensure the responsible disposal of Methyl L-ethylhomocysteinate, upholding the highest standards of laboratory practice.

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